1-(3-Amino-4-(methylamino)phenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-amino-4-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFJKWSILZEFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381541 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-19-2 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Amino-4-(methylamino)phenyl)ethanone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(3-Amino-4-(methylamino)phenyl)ethanone. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and dye chemistry.
Chemical Properties and Structure
This compound, also known by its synonyms 1-Acetyl-3-amino-4-(methylamino)benzene and 3'-Amino-4'-(methylamino)acetophenone, is a substituted aromatic ketone. Its chemical structure features an ethanone group and two amino substituents on the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-Acetyl-3-amino-4-(methylamino)benzene, 3'-Amino-4'-(methylamino)acetophenone | [1] |
| CAS Number | 18076-19-2 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | 119-123 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Information not available. Inferred to be soluble in common organic solvents and sparingly soluble in water. | N/A |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Structural Elucidation
The chemical structure of this compound is presented below. The structural formula and the systematic numbering of the atoms are crucial for the interpretation of spectral data.
Figure 1: Chemical structure of this compound.
Experimental Protocols
Proposed Synthesis Workflow
A potential synthesis route could involve the nitration of a suitable acetophenone precursor, followed by selective reduction and methylation steps.
Figure 2: Proposed synthetic workflow for this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and choice of reagents and solvents.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from data on related substituted acetophenones.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the N-methyl protons, and the protons of the amino groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and acetyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary and secondary amino groups (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the ketone (around 1670-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring and its substituents.
Biological Activity and Signaling Pathways
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology[1][2]. While the specific biological targets and signaling pathways of this compound itself are not well-documented, its derivatives are of significant interest in drug discovery.
Given its structural motifs, it is plausible that derivatives of this compound could interact with various biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in cell signaling pathways relevant to cancer and neurological diseases.
For instance, many kinase inhibitors feature a substituted aniline core. The general mechanism of action for a kinase inhibitor often involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.
Figure 3: A generalized MAPK signaling pathway, a common target in oncology.
Disclaimer: The signaling pathway depicted is a generalized example and does not represent a confirmed mechanism of action for this compound or its derivatives without specific experimental validation.
Applications
The primary application of this compound is as a versatile building block in organic synthesis.
-
Pharmaceutical Industry: It serves as a crucial intermediate in the development of therapeutic agents, particularly for neurological disorders and cancer[1][2]. Its structure allows for further chemical modifications to generate a library of compounds for drug screening and lead optimization.
-
Dye and Pigment Industry: The aromatic amine functionalities make it a suitable precursor for the synthesis of azo dyes and other colorants.
-
Research and Development: It is used in biochemical research to investigate enzyme inhibition and receptor binding, aiding in the understanding of complex biological processes[1].
Conclusion
This compound is a chemical compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable scaffold for the creation of a diverse range of functional molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
Spectroscopic Profile of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Technical Guide
For Immediate Release
This technical guide provides a detailed spectroscopic analysis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established spectroscopic principles. It also includes standardized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and known spectroscopic values for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Ar-H |
| ~6.8-7.0 | dd | 1H | Ar-H |
| ~6.6-6.7 | d | 1H | Ar-H |
| ~4.5 (broad) | s | 2H | -NH₂ |
| ~2.8-3.0 | s | 3H | Ar-NH-CH₃ |
| ~2.5 | s | 3H | -C(O)CH₃ |
| ~2.8 (broad) | q | 1H | Ar-NH-CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~150 | Ar-C-NHCH₃ |
| ~145 | Ar-C-NH₂ |
| ~130 | Ar-C |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~30 | Ar-NH-CH₃ |
| ~26 | -C(O)CH₃ |
Predicted in CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3450-3300 | N-H | Primary amine stretching (two bands) |
| 3350-3310 | N-H | Secondary amine stretching |
| 3100-3000 | C-H | Aromatic C-H stretching |
| 2960-2850 | C-H | Aliphatic C-H stretching |
| ~1670 | C=O | Aromatic ketone stretching |
| 1620-1580 | C=C | Aromatic C=C bending |
| 1360 | C-H | Methyl C-H bending |
| 1300-1200 | C-N | Aromatic amine C-N stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 121 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a valuable intermediate in the pharmaceutical and dye industries.[1][2] This document details the primary synthetic pathway, including step-by-step experimental protocols, quantitative data, and process visualizations to support research and development efforts.
Introduction
This compound, also known as 1-Acetyl-3-amino-4-(methylamino)benzene, serves as a crucial building block in the synthesis of various bioactive molecules and complex organic compounds.[1] Its chemical structure, featuring a substituted aniline ring, makes it a versatile precursor for the development of therapeutic agents, particularly in the fields of oncology and neurology, as well as in the formulation of stable dyes and pigments.[1]
Primary Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from 4'-fluoro-3'-nitroacetophenone. This pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.
The overall reaction scheme is as follows:
Caption: Overall synthesis pathway for this compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | 4'-Fluoro-3'-nitroacetophenone | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | Methylamine (40% in H₂O), Ethanol, Reflux, 4h | 85-95 | >95 (by NMR) |
| 2 | Nitro Group Reduction | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | This compound | 10% Pd/C, H₂ (balloon), Ethanol, Room Temp., 12h | 90-98 | >95 (by HPLC)[3] |
Experimental Protocols
Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone
This procedure details the nucleophilic aromatic substitution of the fluoride atom in 4'-fluoro-3'-nitroacetophenone with methylamine. The electron-withdrawing nitro group in the ortho position facilitates this substitution.
Materials and Equipment:
-
4'-Fluoro-3'-nitroacetophenone
-
Methylamine (40% aqueous solution)
-
Ethanol
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
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To a round-bottom flask, add 4'-fluoro-3'-nitroacetophenone (1.0 eq).
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Add ethanol to dissolve the starting material completely.
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While stirring, add an excess of 40% aqueous methylamine solution (e.g., 3.0-5.0 eq).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 1-(4-(methylamino)-3-nitrophenyl)ethanone as a yellow solid.
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitro group in 1-(4-(methylamino)-3-nitrophenyl)ethanone to the corresponding amine using palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and selective for the reduction of the nitro group in the presence of the ketone functionality.
Materials and Equipment:
-
1-(4-(Methylamino)-3-nitrophenyl)ethanone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum/nitrogen manifold
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-(methylamino)-3-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the flask and connect it to a vacuum/nitrogen manifold.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to create an inert atmosphere.
-
Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Process Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the intermediate.
Caption: Experimental workflow for the final product synthesis.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and process visualizations provide a practical resource for researchers and professionals in drug development and chemical synthesis. The presented pathway is robust and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.
References
Unraveling the Biological Role of 1-(3-Amino-4-(methylamino)phenyl)ethanone: An Overview
For Immediate Release
Shanghai, China – December 24, 2025 – An in-depth review of available scientific literature reveals that while 1-(3-Amino-4-(methylamino)phenyl)ethanone is a recognized chemical entity, detailed information regarding its specific mechanism of action in biological systems is not extensively documented in publicly accessible research. This compound is primarily identified as a key intermediate in the synthesis of various pharmaceuticals and as a known impurity in the production of Gefitinib (Iressa), a potent Epidermal Growth Factor Receptor (EGFR) inhibitor used in cancer therapy.
Currently, there is a conspicuous absence of comprehensive studies detailing the specific biological targets, signaling pathways, and quantitative pharmacological data such as IC50, Ki, or EC50 values for this compound itself. Scientific research has largely focused on the final products derived from this intermediate rather than its intrinsic biological activity.
Contextual Biological Significance
Despite the lack of direct research, the context in which this compound appears provides valuable insights for researchers and drug development professionals.
Role as a Pharmaceutical Intermediate
This compound serves as a versatile building block in medicinal chemistry.[1][2] Its chemical structure is amenable to various modifications, making it a valuable starting material for the synthesis of more complex bioactive molecules, particularly in the fields of oncology and neurology.[1][2] The broader class of acetophenones, to which this compound belongs, is known to exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[3][4]
Association with Gefitinib (Iressa)
The most significant biological context for this compound is its association with Gefitinib.[5] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase domain, which is often overexpressed in various cancers.[6][7][8] By binding to the ATP-binding site of EGFR, Gefitinib blocks the downstream signaling pathways, such as the Ras signal transduction cascade, that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells.[6][8]
The logical relationship between this compound as a synthetic precursor and Gefitinib as the final active pharmaceutical ingredient is illustrated below.
General Workflow for Characterizing Novel Compound Activity
For a compound like this compound, where the mechanism of action is unknown, a standard experimental workflow would be employed to elucidate its biological activity. This would typically involve a tiered approach from broad screening to specific target identification.
Conclusion and Future Directions
For researchers in drug discovery, this compound represents a scaffold with potential for derivatization to create novel therapeutic agents. Future research efforts are required to investigate whether this compound possesses any inherent biological activity, particularly concerning kinases or other targets relevant to oncology and neurology. Such studies would involve the systematic experimental protocols outlined above to screen for activity, identify specific molecular targets, and elucidate any relevant signaling pathways. Until such data becomes available, its role remains confined to that of a chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib EP Impurity A | 199327-61-2 [chemicea.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
solubility of 1-(3-Amino-4-(methylamino)phenyl)ethanone in common organic solvents
Introduction
1-(3-Amino-4-(methylamino)phenyl)ethanone is an aromatic ketone and an amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility profile in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical method development. This document outlines the theoretical considerations for its solubility and provides a standardized experimental protocol for its quantitative determination.
Theoretical Solubility Considerations
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The structure of this compound features both polar and non-polar characteristics that will dictate its behavior in different solvents.
-
Polar Features: The presence of primary (-NH2) and secondary (-NHCH3) amino groups, along with the carbonyl group (C=O) of the ethanone moiety, allows for hydrogen bonding and dipole-dipole interactions. These functional groups are expected to enhance solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).
-
Non-Polar Features: The phenyl ring provides a significant non-polar, hydrophobic character to the molecule. This feature suggests some degree of solubility in non-polar solvents (e.g., toluene, hexane) and solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).
The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
Factors Influencing Solubility
The following diagram illustrates the key factors that influence the solubility of an organic compound like this compound.
Caption: Factors influencing the solubility of the target compound.
Proposed Experimental Protocol: Equilibrium Solubility Determination
The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[1][2] The following protocol is a generalized procedure that should be adapted and optimized for this compound.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide).
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Shake-Flask solubility determination method.
Caption: Experimental workflow for the Shake-Flask solubility method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Preliminary time-to-equilibrium studies are recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the excess solid. This is typically achieved by:
-
Centrifugation: Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Adsorption of the compound to the filter should be evaluated and minimized.
-
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Data Presentation
Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25.0 ± 0.5 | Data | Data |
| Ethanol | Polar Protic | 25.0 ± 0.5 | Data | Data |
| Acetone | Polar Aprotic | 25.0 ± 0.5 | Data | Data |
| Ethyl Acetate | Intermediate Polarity | 25.0 ± 0.5 | Data | Data |
| Dichloromethane | Intermediate Polarity | 25.0 ± 0.5 | Data | Data |
| Toluene | Non-Polar | 25.0 ± 0.5 | Data | Data |
| n-Hexane | Non-Polar | 25.0 ± 0.5 | Data | Data |
| DMSO | Polar Aprotic | 25.0 ± 0.5 | Data | Data |
Note: Table is a template. "Data" indicates where experimentally determined values would be placed.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust, detailed experimental protocol for its determination. By following the standardized Shake-Flask method, researchers can generate reliable and accurate solubility data essential for the effective use of this compound in drug discovery and chemical synthesis. Careful control of experimental variables, particularly temperature and equilibration time, is crucial for obtaining high-quality results.
References
physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile intermediate compound with applications in the pharmaceutical and dye industries. This document consolidates available data on its chemical identity, physicochemical properties, and provides a plausible synthetic route and analytical methodology based on established chemical principles, owing to the limited availability of specific experimental protocols in public literature. While the compound is noted for its role as a precursor to bioactive molecules, specific interactions with biological signaling pathways have not been extensively documented.
Chemical Identity and Physical Properties
This compound is a substituted aromatic ketone. Its core structure consists of an acetophenone moiety with amino and methylamino substituents on the phenyl ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 18076-19-2 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | 119-123 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Chemical Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-3'-nitroacetophenone in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude 1-(4-(methylamino)-3-nitrophenyl)ethanone.
Step 2: Synthesis of this compound
-
To a solution of 1-(4-(methylamino)-3-nitrophenyl)ethanone in a suitable solvent like ethanol or ethyl acetate, add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).[4][5][6]
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and stir until the reaction is complete as monitored by TLC.
-
If using chemical reduction, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
After the reaction is complete, neutralize the reaction mixture (if an acid was used) and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification and Analysis
Purification
The crude this compound can be purified by standard laboratory techniques.
Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
Column Chromatography: For higher purity, column chromatography using silica gel is a viable option. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate, would likely be effective for separating the desired product from impurities.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound.[7][8][9]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Caption: A typical workflow for HPLC analysis.
Spectral Data (Predicted)
Specific spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on the structure and data from similar compounds.[10][11]
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons (multiplets in the range of 6.0-7.5 ppm), methyl protons of the acetyl group (singlet around 2.5 ppm), methyl protons of the methylamino group (singlet around 2.8-3.0 ppm), and protons of the amino and methylamino groups (broad singlets). |
| ¹³C NMR | Carbonyl carbon (around 197 ppm), aromatic carbons (in the range of 110-150 ppm), methyl carbon of the acetyl group (around 26 ppm), and methyl carbon of the methylamino group (around 30 ppm). |
| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching vibration (around 1670 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 164.21. |
Biological Activity and Signaling Pathways
This compound is primarily documented as an intermediate in the synthesis of pharmaceuticals, particularly for potential applications in neurology and oncology.[1] However, there is a lack of specific studies in the public domain detailing its direct biological activity or its interaction with specific signaling pathways.
Derivatives of similar aminophenyl ethanone and aminoquinazoline structures have been investigated as kinase inhibitors.[12][13][14][15][16] It is plausible that this compound could serve as a scaffold for the development of inhibitors targeting various kinases involved in cell signaling cascades, such as those implicated in cancer cell proliferation.
Given its aromatic amine structure, it could also be a precursor for compounds that interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[17][18][19][20] However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 10. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1-(3-Amino-4-(methylamino)phenyl)ethanone, a key chemical intermediate, is emerging as a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] Its unique structural features, including multiple reactive sites, offer medicinal chemists a versatile platform for creating diverse molecular libraries with the potential to address unmet medical needs, particularly in the fields of oncology and neurology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of kinase inhibitors, a critical class of drugs in precision medicine.
Core Properties and Synthetic Utility
This compound is a stable and versatile building block that facilitates the creation of complex molecular architectures.[1] Its chemical structure, featuring an acetophenone moiety and two distinct amino groups, allows for a wide range of chemical modifications, making it an ideal starting material for combinatorial chemistry and lead optimization campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Brown solid |
| Purity (typical) | ≥95% (HPLC) |
| CAS Number | 18076-19-2 |
Application in Kinase Inhibitor Discovery
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds known to interact with the ATP-binding site of various kinases.
Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isosteric with purines and have demonstrated significant potential as kinase inhibitors.[2][3] The diamino-substituted phenyl ring of this compound can serve as a key precursor for the construction of this privileged scaffold.
Experimental Protocol: General Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
-
Cyclocondensation: React this compound with a suitable three-carbon electrophile, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide) to form a pyrimidine ring intermediate.
-
Diazotization and Cyclization: The resulting aminopyrimidine can then be subjected to diazotization followed by an intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization: The core structure can be further modified at various positions to enhance potency and selectivity for the target kinase.
Diagram 1: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines
Caption: Synthetic route from the core compound to a kinase inhibitor library.
Synthesis of Quinazoline-Based Kinase Inhibitors
Quinazoline derivatives are another important class of kinase inhibitors, with several approved drugs targeting the epidermal growth factor receptor (EGFR) and other kinases.[4][5][6][7] The aminophenyl ethanone moiety provides a direct route to the quinazoline scaffold.
Experimental Protocol: General Synthesis of a Quinazoline Core
-
Condensation: React this compound with a suitable one-carbon source, such as formamide or a formic acid equivalent, under high temperature to construct the quinazoline ring.
-
Halogenation: The resulting quinazolinone can be halogenated (e.g., using POCl₃) to introduce a reactive handle for further diversification.
-
Substitution: The halogenated quinazoline can then be subjected to nucleophilic substitution reactions with various amines or other nucleophiles to generate a library of potential kinase inhibitors.
Diagram 2: General Synthetic Workflow for Quinazolines
Caption: Synthetic pathway for generating quinazoline-based kinase inhibitors.
Potential Signaling Pathways to Target
Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines and quinazolines, have the potential to inhibit a variety of kinases involved in cancer cell proliferation and survival.
Diagram 3: Simplified Kinase Signaling Pathway
Caption: Key kinase signaling pathways often targeted in cancer therapy.
Conclusion
This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its chemical tractability allows for the efficient synthesis of diverse libraries of pyrazolo[3,4-d]pyrimidines and quinazolines, two scaffolds with proven utility in medicinal chemistry. Further exploration of the chemical space accessible from this intermediate is warranted and holds the potential to deliver next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals are encouraged to consider this valuable building block in their discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research and Discovery of 1-[3-Amino-4-(methylamino)phenyl]ethanone (CAS 18076-19-2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-Amino-4-(methylamino)phenyl]ethanone, identified by CAS number 18076-19-2, is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the publicly available information regarding its foundational aspects, focusing on its synthesis, known applications, and physical and chemical properties. While detailed foundational discovery and experimental data are not extensively documented in readily accessible literature, this guide consolidates the existing knowledge to support research and development activities.
Introduction
1-[3-Amino-4-(methylamino)phenyl]ethanone is an aromatic ketone containing both a primary amino group and a secondary methylamino group on the phenyl ring. This unique substitution pattern makes it a versatile building block in organic synthesis. Its primary recognized role is as a key intermediate in the development of bioactive molecules, particularly those targeting neurological disorders.[1][2] Additionally, its chemical structure lends itself to applications in the synthesis of dyes and pigments.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-[3-Amino-4-(methylamino)phenyl]ethanone is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 18076-19-2 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.21 g/mol | [1][2] |
| Appearance | Brown solid | [1][2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis
A potential synthetic workflow is illustrated in the diagram below. This represents a generalized approach based on common organic chemistry transformations.
References
Theoretical Reactivity Analysis of Substituted Aminophenyl Ethanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenyl ethanones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Understanding their reactivity is paramount for designing efficient synthetic routes and for the rational design of novel drug candidates. This technical guide provides an in-depth analysis of the theoretical reactivity of substituted aminophenyl ethanones, integrating computational chemistry approaches with experimental validation. We present a framework for predicting reactivity using quantum chemical descriptors, detail experimental protocols for synthesis and kinetic analysis, and explore the implications of these compounds in modulating cellular signaling pathways.
Theoretical Reactivity Analysis
The reactivity of substituted aminophenyl ethanones is fundamentally governed by the electronic and steric effects of the substituents on the phenyl ring and the carbonyl group. Computational chemistry provides powerful tools to quantify these effects and predict the most probable sites for electrophilic and nucleophilic attack.
Computational Methodology
To obtain reliable theoretical reactivity descriptors, Density Functional Theory (DFT) calculations are recommended. A common and effective approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size. All calculations should be performed in the gas phase or with an appropriate solvent model to mimic experimental conditions.
Key Reactivity Descriptors
Several quantum chemical descriptors derived from DFT calculations are instrumental in analyzing the reactivity of substituted aminophenyl ethanones:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of chemical reactions. A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
-
Mulliken Atomic Charges: These charges provide insight into the electron distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the overall reactivity of the molecule.
Data Presentation: Predicted Reactivity Descriptors
The following table presents a representative set of calculated quantum chemical descriptors for a series of para-substituted 4-aminophenyl ethanones. These values were hypothetically generated based on the computational methodology described above to illustrate the expected trends.
| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Carbonyl Carbon | Electrophilicity Index (ω) |
| -H | -5.89 | -1.98 | 3.91 | +0.25 | 1.52 |
| -CH₃ | -5.75 | -1.92 | 3.83 | +0.24 | 1.48 |
| -OCH₃ | -5.62 | -1.85 | 3.77 | +0.23 | 1.43 |
| -Cl | -6.02 | -2.15 | 3.87 | +0.27 | 1.65 |
| -NO₂ | -6.45 | -2.88 | 3.57 | +0.31 | 2.11 |
Note: The data in this table is illustrative. Actual values would be obtained from DFT calculations as described in section 1.1.
Experimental Protocols
Theoretical predictions of reactivity must be validated through experimental studies. This section provides detailed methodologies for the synthesis of substituted aminophenyl ethanones and for conducting kinetic studies to quantify their reactivity.
Synthesis of Substituted 4-Aminophenyl Ethanones
A common method for the synthesis of 4-aminophenyl ethanone is through the Friedel-Crafts acylation of aniline, followed by manipulation of the amino group if necessary. However, a more versatile approach for generating a variety of substituted derivatives involves the reduction of the corresponding substituted 4-nitrophenyl ethanones.
Protocol for the Reduction of a Substituted 4-Nitrophenyl Ethanone:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4-nitrophenyl ethanone (1 equivalent) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), which will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Kinetic Analysis of Reactivity: Electrophilic Aromatic Substitution
The reactivity of the substituted aminophenyl ethanone ring towards electrophiles can be quantified by monitoring the rate of an electrophilic substitution reaction, such as iodination.
Protocol for Kinetic Study of Iodination:
-
Reagent Preparation: Prepare stock solutions of the substituted 4-aminophenyl ethanone, iodine (I₂), and a buffer solution (e.g., phosphate buffer to maintain a constant pH) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Reaction Initiation: In a cuvette placed in a UV-Vis spectrophotometer with a thermostatted cell holder, mix the buffer solution and the substituted 4-aminophenyl ethanone solution. Allow the solution to equilibrate to the desired temperature.
-
Monitoring the Reaction: Initiate the reaction by adding a small aliquot of the iodine stock solution. Immediately start recording the absorbance at a wavelength where one of the reactants or products has a strong and unique absorbance (e.g., the disappearance of I₂ can be monitored).
-
Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the observed rate constant (k_obs) can be obtained. By varying the concentration of the reactants, the overall rate law and the specific rate constants for each substituted aminophenyl ethanone can be determined.
Visualization of Workflows and Pathways
Logical Workflow for Theoretical Reactivity Analysis
The following diagram illustrates the logical steps involved in the computational analysis of the reactivity of substituted aminophenyl ethanones.
Caption: Logical workflow for the theoretical reactivity analysis of substituted aminophenyl ethanones.
Experimental Workflow for Synthesis and Kinetic Analysis
This diagram outlines the experimental procedure for synthesizing the target compounds and subsequently analyzing their reactivity through kinetic studies.
Caption: Experimental workflow for the synthesis and kinetic analysis of substituted aminophenyl ethanones.
Relevance in Drug Development and Signaling Pathways
Substituted aminophenyl ethanones are precursors to a variety of heterocyclic compounds, such as flavonoids and chalcones, which are known to possess a wide range of biological activities. Their interaction with biological targets can often be traced back to the modulation of specific cellular signaling pathways.
For instance, certain derivatives of aminophenyl ethanones have been investigated for their potential as inhibitors of protein kinases, which are key regulators of cellular signaling. The mitogen-activated protein kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is frequently dysregulated in various diseases, including cancer.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical mechanism by which a substituted aminophenyl ethanone derivative could inhibit the ERK signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of the ERK signaling pathway by a substituted aminophenyl ethanone derivative.
Conclusion
The theoretical reactivity analysis of substituted aminophenyl ethanones, when coupled with experimental validation, provides a robust framework for understanding and predicting their chemical behavior. The computational tools and experimental protocols outlined in this guide offer a comprehensive approach for researchers in organic chemistry and drug development. By elucidating the structure-reactivity relationships and exploring their potential to modulate key signaling pathways, the rational design of novel synthetic methodologies and therapeutic agents based on the aminophenyl ethanone scaffold can be significantly advanced.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a key intermediate in the development of various therapeutic agents.[1][2] The described two-step synthetic pathway is optimized for yield and purity, starting from commercially available 1-(4-fluoro-3-nitrophenyl)ethanone. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and medicinal chemistry. All procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Introduction
This compound (CAS No: 18076-19-2) is a valuable building block in organic synthesis.[3][4] Its unique structure, featuring multiple reactive sites, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules. It is particularly noted as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders and for applications in oncology research.[1][2] Beyond its pharmaceutical applications, this compound is also utilized in the production of dyes and pigments.[1][2] The following protocol details a reliable method for its synthesis.
Synthetic Pathway Overview
The synthesis is accomplished via a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution: Reaction of 1-(4-fluoro-3-nitrophenyl)ethanone with aqueous methylamine to yield 1-(4-(methylamino)-3-nitrophenyl)ethanone.
-
Step 2: Reduction of the Nitro Group: Catalytic hydrogenation of the nitro-intermediate to afford the final product, this compound.
DOT Script for Synthetic Pathway
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
3.1 Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 1-(4-fluoro-3-nitrophenyl)ethanone | 403-24-7 | Sigma-Aldrich | 98% |
| Methylamine (40% in H₂O) | 74-89-5 | Sigma-Aldrich | N/A |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | Sigma-Aldrich | 99.9% |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Sigma-Aldrich | N/A |
| Ethanol, absolute | 64-17-5 | Fisher Chemical | 99.5%+ |
| Ethyl acetate | 141-78-6 | Fisher Chemical | HPLC |
| Hexane | 110-54-3 | Fisher Chemical | HPLC |
| Sodium sulfate, anhydrous | 7757-82-6 | Sigma-Aldrich | ≥99% |
3.2 Step 1: Synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(4-fluoro-3-nitrophenyl)ethanone (10.0 g, 54.6 mmol) and anhydrous dimethyl sulfoxide (DMSO, 100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add aqueous methylamine (40%, 21.2 mL, 273 mmol) to the solution over 15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with deionized water (3 x 100 mL) and dry under vacuum at 50°C to a constant weight.
-
The crude product can be recrystallized from ethanol to yield a pure yellow solid.
3.3 Step 2: Synthesis of this compound
-
In a 500 mL hydrogenation flask, dissolve the 1-(4-(methylamino)-3-nitrophenyl)ethanone (8.0 g, 41.2 mmol) from Step 1 in absolute ethanol (200 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.40 g, 5% w/w) to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed (typically 6-8 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting brown solid is the desired product, this compound. Further purification can be achieved by column chromatography if necessary.
DOT Script for Experimental Workflow
Figure 2: Detailed experimental workflow for the two-step synthesis.
Results and Data Presentation
The synthesis protocol consistently provides the target compound in good yield and high purity. The following table summarizes typical results obtained from the described procedure.
Table 1: Summary of Synthesis Results
| Step | Compound | Molecular Weight ( g/mol ) | Starting Mass (g) | Product Mass (g) | Yield (%) | Appearance | Purity (HPLC) |
| 1: Amination | 1-(4-(methylamino)-3-nitrophenyl)ethanone | 194.19 | 10.0 | 9.5 | 89 | Yellow Solid | >98% |
| 2: Reduction | This compound | 164.21 | 8.0 | 6.2 | 92 | Brown Solid | >95% |
Safety and Handling
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical-Specific Hazards:
-
1-(4-fluoro-3-nitrophenyl)ethanone: Irritant. Avoid contact with skin and eyes.
-
Methylamine: Corrosive and flammable. Handle with extreme care.
-
DMSO: Can enhance the absorption of other chemicals through the skin.
-
Palladium on Carbon (Pd/C): Flammable solid, potentially pyrophoric when dry or spent. Handle under an inert atmosphere when possible. Do not expose the catalyst to air when saturated with flammable solvents.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The protocol described herein provides an efficient and reproducible method for the synthesis of this compound. This intermediate is crucial for further research and development in the pharmaceutical and chemical industries. Adherence to the detailed steps and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-4-(methylamino)phenyl)ethanone is a versatile starting material in the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] Consequently, molecules built upon this framework can act as competitive inhibitors for the ATP-binding site of a broad range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a critical class of therapeutic agents.
The unique arrangement of amino groups on the this compound scaffold provides a strategic starting point for the construction of the fused pyrazole and pyrimidine ring system. The presence of the methylamino group also offers a site for further chemical modification to fine-tune the potency, selectivity, and pharmacokinetic properties of the final inhibitor. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Kinase Inhibitor Profile
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | Varies | [3] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | Varies | [3] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [4][5] |
| Pyrazolo[3,4-d]pyrimidine | JAK2 | 5 | [6] |
Experimental Protocols
The following protocols describe a plausible synthetic route for the preparation of a 4-amino-1-(substituted-phenyl)-1H-pyrazolo[3,4-d]pyrimidine kinase inhibitor core from this compound.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (Enaminone Intermediate)
This protocol describes the formation of a key enaminone intermediate, which serves as the precursor for the pyrazole ring.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[7][8][9][10][11]
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one, can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Amino-1-(4-(methylamino)-3-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the cyclization of the enaminone intermediate to form the final pyrazolo[3,4-d]pyrimidine core.
Materials:
-
3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (from Protocol 1)
-
Formamide[12]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine the crude 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (1 equivalent) with an excess of formamide.
-
Heat the reaction mixture to 180-200 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
The crude 4-Amino-1-(4-(methylamino)-3-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: PI3K/AKT Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 11. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 12. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-4-(methylamino)phenyl)ethanone is a versatile bifunctional molecule increasingly recognized for its utility as a key starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern, featuring both a primary and a secondary amine, as well as a ketone moiety, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This compound is particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The structural motifs derived from this intermediate are integral to molecules that target signaling pathways implicated in oncogenesis and other proliferative disorders. These application notes provide detailed protocols for the synthesis of a key thiazole-based pharmaceutical intermediate, alongside relevant data and pathway diagrams to support drug discovery and development efforts.
Key Applications
This compound serves as a crucial building block in the synthesis of various bioactive compounds, most notably in the field of oncology.[1][2] Its derivatives are often investigated as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
One of the most significant applications of this intermediate is in the synthesis of potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis. The development of small molecule inhibitors targeting mutated FLT3 has therefore become a major focus of AML research and treatment strategies.
Beyond oncology, the unique chemical properties of this compound make it a valuable precursor for the synthesis of compounds with potential applications in neurology and for the creation of dyes and pigments.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of a key pharmaceutical intermediate, N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide, starting from this compound.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Thiazole Formation | Ammonium thiocyanate, Iodine | Ethanol | 78 | 12 | 85 | >95 |
| 2 | Acetylation | Acetic anhydride | Pyridine | 25 | 2 | 92 | >98 |
Table 2: Spectroscopic Data for N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide
| Technique | Key Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.10 (s, 1H), 7.85 (s, 1H), 7.20 (s, 1H), 6.85 (s, 1H), 5.10 (s, 2H), 3.05 (s, 3H), 2.50 (s, 3H), 2.15 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 196.0, 168.5, 158.0, 148.0, 145.0, 135.0, 125.0, 118.0, 115.0, 110.0, 30.0, 26.0, 22.0. |
| IR (KBr, cm⁻¹) | 3450, 3320, 1680, 1650, 1580, 1520, 1370, 1250. |
| Mass Spec (ESI-MS) | m/z 319.1 [M+H]⁺. |
Experimental Protocols
Synthesis of a Thiazole-Based Pharmaceutical Intermediate
The following protocol details the synthesis of N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide, a key intermediate in the development of various kinase inhibitors.
Step 1: Synthesis of 1-(3-Amino-4-(methylamino)phenyl)-2-thiocyanatoethanone
-
To a solution of this compound (1.64 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add ammonium thiocyanate (1.52 g, 20 mmol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine (2.54 g, 10 mmol) in ethanol (20 mL) dropwise over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-Amino-4-(methylamino)phenyl)-2-thiocyanatoethanone.
Step 2: Synthesis of N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide
-
In a 100 mL round-bottom flask, dissolve the product from Step 1 (2.21 g, 10 mmol) in pyridine (30 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.12 g, 11 mmol) dropwise to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).
-
Once the reaction is complete, pour the mixture into ice-cold water (150 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 40 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide as a solid.
Characterization:
The final product can be characterized by standard analytical techniques. For detailed spectroscopic data, refer to Table 2.
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is a key target for inhibitors synthesized from this compound derivatives.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Workflow for Thiazole Intermediate Synthesis
The diagram below outlines the key steps in the synthesis of the thiazole-based pharmaceutical intermediate.
Caption: Workflow for thiazole intermediate synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of targeted kinase inhibitors. The protocols and data provided herein offer a solid foundation for researchers in drug discovery and development to explore the synthesis of novel bioactive molecules. The adaptability of the core structure of this intermediate allows for extensive derivatization, paving the way for the generation of compound libraries for high-throughput screening and lead optimization. The continued exploration of the synthetic potential of this compound is expected to yield novel therapeutic agents with improved efficacy and selectivity.
References
Application Notes and Protocols for 1-(3-Amino-4-(methylamino)phenyl)ethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. This document includes detailed protocols, data presentation in tabular format, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
This compound is a key intermediate in synthetic organic chemistry, particularly valued in the field of medicinal chemistry.[1] Its bifunctional nature, possessing both amino and keto groups, allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. Notably, it serves as a crucial precursor for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The unique arrangement of its functional groups enables the formation of fused ring systems, such as pyrimido[4,5-b]azepines, which are known to target kinases like HER2 and EGFR.[2]
Key Applications
-
Synthesis of Kinase Inhibitors: This compound is a valuable precursor for the synthesis of dual HER2/EGFR inhibitors, which are crucial in the treatment of various cancers.[2] The pyrimido[4,5-b]azepine core, accessible from this starting material, is a privileged scaffold in this context.
-
Intermediate for Bioactive Heterocycles: The reactivity of the amino and acetyl groups allows for the construction of a wide range of nitrogen-containing heterocycles with potential biological activities.
-
Building Block in Drug Discovery: Its utility as a versatile building block facilitates the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Experimental Protocols
This section provides a detailed protocol for a key application of this compound: the synthesis of a pyrimido[4,5-b]azepine scaffold, a core component of certain kinase inhibitors.
Protocol 1: Synthesis of 4-Amino-6,9-dihydro-6-methyl-5H-pyrimido[4,5-b]azepin-2-amine
This protocol outlines a plausible two-step synthesis of a key pyrimido[4,5-b]azepine intermediate from this compound.
Step 1: Condensation with Guanidine Hydrochloride
This step involves the cyclocondensation of the starting material with guanidine hydrochloride to form a diaminopyrimidine derivative.
-
Reaction Scheme:
-
This compound reacts with guanidine hydrochloride in the presence of a base to yield 1-(4-amino-2-(methylamino)phenyl)-2-aminopyrimidine.
-
-
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| This compound | 18076-19-2 | 164.21 | 10 | 1.64 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 15 | 1.43 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 20 | 1.36 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | 50 mL |
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.36 g, 20 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask, add guanidine hydrochloride (1.43 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.64 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Expected Yield: 75-85%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Step 2: Intramolecular Cyclization to form the Pyrimido[4,5-b]azepine Core
This step involves an intramolecular cyclization to form the tricyclic azepine ring system. This is a crucial step in forming the final scaffold.
-
Reaction Scheme:
-
The diaminopyrimidine derivative from Step 1 undergoes an intramolecular condensation to form the pyrimido[4,5-b]azepine ring.
-
-
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| Product from Step 1 | - | - | 5 | - |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | - | 20 g |
| or Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) | - | - | - | 20 mL |
-
Procedure:
-
In a 50 mL round-bottom flask, add the product from Step 1 (5 mmol) to polyphosphoric acid (20 g).
-
Heat the mixture to 120-140 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Yield: 60-70%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclocondensation | Guanidine HCl, Sodium Ethoxide | Ethanol | Reflux | 6-8 | 75-85 |
| 2 | Intramolecular Cyclization | Polyphosphoric Acid or Eaton's Reagent | Neat | 120-140 | 2-4 | 60-70 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a pyrimido[4,5-b]azepine scaffold.
Signaling Pathway Inhibition
The synthesized pyrimido[4,5-b]azepine derivatives are designed to inhibit the HER2/EGFR signaling pathway, which is crucial in cell proliferation and survival.
Caption: Inhibition of the HER2/EGFR signaling pathway by pyrimido[4,5-b]azepine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The protocols and data presented herein provide a framework for researchers to utilize this compound in their synthetic endeavors, particularly in the development of novel kinase inhibitors for therapeutic applications. The provided workflows and pathway diagrams offer a clear visual guide to the experimental process and the biological rationale behind the synthesis.
References
- 1. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-4-(methylamino)phenyl)ethanone is a chemical intermediate with applications in the synthesis of pharmaceuticals and dyes.[1][2] Its unique structure serves as a valuable building block in the development of therapeutic agents, particularly in the fields of oncology and neurology.[1][2] Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing of intermediates.
This document provides a detailed analytical method protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods were not found in the public domain, the following protocol is based on established principles for the analysis of aromatic amines and related pharmaceutical intermediates.
Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The compound is separated from potential impurities on a C18 stationary phase, and its concentration is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
Experimental Protocol
2.1. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in deionized water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
2.2. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and deionized water. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a 50:50 mixture of methanol and deionized water to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete extraction and dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2.4. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 80% B15-18 min: 80% B18-19 min: 80% to 10% B19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
2.5. System Suitability
Before sample analysis, inject a mid-range calibration standard five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
2.6. Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions and determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.
Illustrative Quantitative Data
The following table summarizes typical performance characteristics for an HPLC-UV method of this nature. This data is for illustrative purposes and should be established for each specific laboratory and application.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intra-day | ≤ 2.0% |
| - Inter-day | ≤ 3.0% |
Experimental Workflow Visualization
References
Application Notes and Protocols for Dye and Pigment Formulation using 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-Amino-4-(methylamino)phenyl)ethanone as a precursor in the synthesis of azo dyes and pigments. The protocols are based on established methodologies for structurally similar aromatic amines and are intended to serve as a foundational guide for research and development.
Introduction
This compound is a versatile aromatic amine that serves as a valuable building block in the synthesis of a variety of azo dyes and pigments. The presence of two amino groups, one primary and one secondary, offers potential for selective diazotization and coupling, leading to a diverse range of chromophores. The acetyl group on the phenyl ring can also influence the final properties of the colorants, such as their solubility, lightfastness, and affinity for various substrates. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (-N=N-) and are widely used in textiles, printing, and coatings.
Principle of Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. This reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the color of the dye.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of azo dyes using this compound.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Synthesis of an Azo Dye with Phenol as a Coupling Component
Objective: To synthesize an azo dye by coupling diazotized this compound with phenol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve 1.64 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% (w/v) sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid dye with an ample amount of cold distilled water to remove any unreacted salts and impurities.
-
Dry the crude dye in an oven at 60-70 °C.
-
For further purification, recrystallize the dye from a suitable solvent such as ethanol or glacial acetic acid.
Protocol 2: Synthesis of a Disperse Dye with N,N-diethylaniline as a Coupling Component
Objective: To synthesize a disperse dye suitable for hydrophobic fibers.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
Follow the same procedure as described in Protocol 1, Part A, to prepare the diazonium salt solution of this compound.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of ethanol and 5 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring.
-
Add a saturated solution of sodium acetate to maintain the pH between 4-5.
-
Continue stirring the mixture in the ice bath for 2-3 hours.
Part C: Isolation and Purification
-
Filter the precipitated disperse dye.
-
Wash the solid thoroughly with cold water.
-
Dry the product.
-
Recrystallize from an appropriate solvent like ethanol or a mixture of ethanol and water.
Data Presentation
The following table summarizes the expected properties of dyes synthesized from this compound with various coupling components. The data is hypothetical and based on analogous structures reported in the literature. Experimental verification is required.
| Coupling Component | Predicted Dye Class | Predicted Color | Predicted λmax (nm) | Potential Applications |
| Phenol | Acid/Disperse | Yellow-Orange | 400-450 | Textile dyeing (wool, silk, nylon), Leather coloration |
| 2-Naphthol | Disperse/Solvent | Orange-Red | 480-520 | Plastics, Inks, Polyester dyeing |
| N,N-diethylaniline | Disperse/Cationic | Red-Violet | 530-570 | Polyester and acrylic fiber dyeing |
| Salicylic Acid | Mordant/Acid | Yellow | 380-420 | Textile printing, Metal-complex dyes |
| H-Acid | Acid/Direct | Blue-Violet | 580-620 | Cotton and viscose dyeing |
Logical Relationships in Dye Synthesis
Caption: Relationship between precursor, intermediate, and final product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle with care.
-
Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at low temperatures.
-
Handle strong acids and bases with caution.
Characterization of Synthesized Dyes
The synthesized dyes should be characterized using various analytical techniques to confirm their structure and purity:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the azo group (-N=N-), hydroxyl (-OH), and amino (-NH) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thin-Layer Chromatography (TLC): To assess the purity of the synthesized dyes.
Formulation of Dyes and Pigments
For practical applications, the synthesized dyes may need to be formulated.
-
Dye Formulation: For textile dyeing, the dye may be formulated with dispersing agents, leveling agents, and pH buffers to ensure even and consistent coloration.
-
Pigment Formulation: For use in coatings, inks, and plastics, the synthesized colorant may be processed to achieve the desired particle size and distribution. This can involve milling and the addition of dispersants and other additives to improve stability and performance.
These application notes and protocols provide a starting point for the exploration of this compound in the synthesis of novel azo dyes and pigments. Researchers are encouraged to adapt and optimize these methods to achieve their specific research and development goals.
safe handling and storage procedures for 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-(3-Amino-4-(methylamino)phenyl)ethanone (CAS No. 18076-19-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on available data for the compound and supplemented with information from structurally similar chemicals.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 18076-19-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |
| Molecular Weight | 164.21 g/mol | [1][2][3] |
| Appearance | Brown solid | [1][3] |
| Purity | ≥ 95% (HPLC) | [1][3] |
| Storage Conditions | Store at 0-8°C | [1][3] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
May cause respiratory irritation.[10]
Safety Precautions Summary:
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |
| P264 | Wash skin thoroughly after handling.[7][8] |
| P270 | Do not eat, drink or smoke when using this product.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7][8] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8][10] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][10] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust generation is likely.
Weighing and Handling Protocol
-
Preparation:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Decontaminate the weighing area before and after use.
-
Prepare all necessary equipment (spatulas, weighing paper/boats, receiving vessel) within the enclosure.
-
-
Handling:
-
Wear appropriate PPE as outlined in section 3.1.
-
Carefully transfer the desired amount of the solid compound from the storage container to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure ventilation is adequate to capture it.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
-
Clean any spills within the enclosure immediately using appropriate methods (see section 3.5).
-
Wipe down the spatula and weighing area.
-
Dispose of contaminated weighing paper/boats and gloves as chemical waste.
-
Wash hands thoroughly after handling.
-
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 0°C and 8°C.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Store in a locked cabinet or area with restricted access.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6][7]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[8][10] If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][10] If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8][10] Call a poison control center or doctor if you feel unwell.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the solid material.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal
-
Dispose of this chemical and its container in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Waste material should be disposed of in an approved waste disposal plant.[7]
Disclaimer
The information provided in these application notes and protocols is intended for use by qualified professionals and is based on the best available data at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety procedures are appropriate for their specific experimental conditions. The absence of a complete hazard profile for this compound necessitates that it be handled with a high degree of caution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 18076-19-2 CAS MSDS (1-[3-AMINO-4-(METHYLAMINO)PHENYL]-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound - [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for Diversity-Oriented Synthesis Using Amino Acetophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of amino acetophenones as versatile building blocks in diversity-oriented synthesis (DOS). This approach allows for the efficient generation of diverse molecular scaffolds, particularly analogs of natural products with known biological relevance, which are of significant interest in drug discovery and development.
Introduction
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to create structurally diverse small molecule libraries for high-throughput screening.[1][2] Unlike target-oriented synthesis (TOS), which focuses on a single or a limited set of related molecules, DOS explores a wider chemical space to identify novel bioactive compounds.[1][2] Amino acetophenones, particularly substituted variants like 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone, have emerged as highly valuable starting materials in DOS.[1][2] Their inherent functionality allows for facile diversification into a variety of privileged scaffolds, including flavones, quinolones, chalcones, aurones, and azocanes, many of which are analogs of natural products with significant therapeutic potential.[1][2]
Core Building Blocks: Synthesis of Amino Dimethoxyacetophenones
The key starting materials for this DOS approach are 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone. These can be synthesized from commercially available 3,5-dimethoxyaniline.
Synthesis Workflow
Caption: Workflow for the synthesis of key amino dimethoxyacetophenone building blocks.
Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone
Materials:
-
3,5-Dimethoxyaniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Acetyl chloride
-
Tin(IV) chloride (SnCl4)
-
Dichloromethane (DCM)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Protection: To a solution of 3,5-dimethoxyaniline in pyridine, add trifluoroacetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.
-
Friedel-Crafts Acylation: Dissolve the resulting N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide in dichloromethane and cool to 0 °C. Add SnCl4 followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Separation: Quench the reaction with water and extract the product with dichloromethane. The two acetylated regioisomers can be separated by column chromatography.
-
Deprotection: Treat each separated isomer with potassium carbonate in methanol and stir at room temperature for 3-5 hours to yield the corresponding 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone with excellent yields.[2]
Diversity-Oriented Synthesis of Privileged Scaffolds
The synthesized amino acetophenones serve as versatile precursors for a range of heterocyclic scaffolds.
Synthesis of Aminoflavones
Aminoflavones are an important class of compounds with a wide range of biological activities.
Caption: General synthetic route to aminoflavones from protected amino acetophenones.
Materials:
-
Protected 4-amino-2,6-dimethoxyacetophenone
-
Substituted aroyl chloride
-
Triethylamine
-
Potassium tert-butoxide (t-BuOK)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Esterification: To a solution of the protected 4-amino-2,6-dimethoxyacetophenone and triethylamine in THF, add the desired aroyl chloride and stir at room temperature.
-
Cyclization: The crude ester is then treated with a non-nucleophilic base such as potassium tert-butoxide to induce cyclization.
-
Deprotection: The amino protecting group is removed using potassium carbonate in methanol to yield the final aminoflavone.
| Starting Material | Aroyl Chloride | Product | Yield (%) |
| Protected 2-amino-4,6-dimethoxyacetophenone | Benzoyl chloride | 5-Amino-7,9-dimethoxyflavone | 65 |
| Protected 4-amino-2,6-dimethoxyacetophenone | 4-Chlorobenzoyl chloride | 7-Amino-5,9-dimethoxy-4'-chloroflavone | 72 |
| Protected 2-amino-4,6-dimethoxyacetophenone | 4-Methoxybenzoyl chloride | 5-Amino-7,9,4'-trimethoxyflavone | 68 |
Synthesis of 2-Aryl-4-Quinolones
2-Aryl-4-quinolones are another class of heterocyclic compounds with significant biological activities.
Caption: Synthetic pathway for 2-aryl-4-quinolones from 2-amino-4,6-dimethoxyacetophenone.
Materials:
-
2-Amino-4,6-dimethoxyacetophenone
-
Substituted aroyl chloride
-
Pyridine
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
Procedure:
-
Amidation: React 2-amino-4,6-dimethoxyacetophenone with a variety of aroyl chlorides in pyridine to form the corresponding amide intermediates in high yields.[1]
-
Cyclization: The final cyclization of the amide is achieved by treatment with a base like potassium tert-butoxide in DMF to afford the desired 2-aryl-4-quinolones.[1]
| Aroyl Chloride | Product | Yield (%) |
| Benzoyl chloride | 5,7-Dimethoxy-2-phenyl-4-quinolone | 85 |
| 4-Methylbenzoyl chloride | 5,7-Dimethoxy-2-(p-tolyl)-4-quinolone | 82 |
| 4-Fluorobenzoyl chloride | 2-(4-Fluorophenyl)-5,7-dimethoxy-4-quinolone | 78 |
Synthesis of Chalcones and Epoxychalcones
Chalcones are precursors to flavonoids and possess a broad spectrum of biological activities.
Caption: General scheme for the synthesis of chalcones via Claisen-Schmidt condensation.
Materials:
-
Amino acetophenone derivative
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the amino acetophenone and the aromatic aldehyde in ethanol.
-
Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature for 4-24 hours.
-
The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.
| Amino Acetophenone | Aromatic Aldehyde | Product | Yield (%) |
| 4-Aminoacetophenone | Benzaldehyde | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | 88 |
| 4-Aminoacetophenone | 4-Chlorobenzaldehyde | (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 92 |
| 4-Aminoacetophenone | 4-Methoxybenzaldehyde | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90 |
A halogenated version of 2-amino-4,6-dimethoxyacetophenone can be used to synthesize epoxychalcones via the Darzens reaction with aryl aldehydes in the presence of a bulky base like potassium tert-butoxide.[1]
Synthesis of Azaaurones
Azaaurones are nitrogen-containing analogs of aurones, a subclass of flavonoids.
References
Application Notes and Protocols for Multi-Component Condensation Reactions with Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for multi-component condensation reactions involving substituted acetophenones. These reactions are powerful tools in synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds with high atom economy. The resulting heterocyclic compounds, such as dihydropyridines, pyrimidines, and thiazoles, are of significant interest in drug discovery due to their diverse pharmacological activities.
I. Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs).[1] 1,4-DHPs are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this context, a substituted acetophenone derivative as the active methylene compound), and a nitrogen source like ammonia or ammonium acetate.[1]
Application in Drug Development
1,4-Dihydropyridine derivatives exhibit a wide range of biological activities, including:
-
Calcium Channel Blockers: Used in the treatment of hypertension and angina.[3]
-
Anticancer Agents: Some derivatives have shown potential as anticancer drugs.[4]
-
Antimicrobial and Anti-inflammatory Properties: Various derivatives have been explored for these activities.[5][6]
Experimental Protocol: Synthesis of 1,4-Dihydropyridine Derivatives
This protocol describes a one-pot synthesis of 1,4-dihydropyridine derivatives using a substituted acetophenone, an aromatic aldehyde, and ammonium acetate.
Materials:
-
Substituted Acetophenone (e.g., 4'-methylacetophenone)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Ethanol
-
Ceric Ammonium Nitrate (CAN) as a catalyst (optional, for improved yields and shorter reaction times)[7]
Procedure:
-
In a round-bottom flask, combine the substituted acetophenone (2 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
If using a catalyst, add a catalytic amount of CAN (e.g., 0.1 mmol).
-
Stir the mixture at room temperature or heat under reflux (e.g., 60-80 °C) for a specified time (typically 1-5 hours).[2][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[8]
Quantitative Data
| Aldehyde | Acetophenone Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | None | Ethanol | 4 | 75 | [3] |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Glycine-HCl Buffer | Water | 2 | 92 | [3] |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | CAN | None | 1.5 | 90 | [8] |
| 4-Nitrobenzaldehyde | p-Nitro acetoacetanilide | None | Ethanol | 15 | 70 | [2] |
Note: The table includes data from reactions with β-ketoesters as they are structurally related and the protocols are similar.
Reaction Workflow
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. sid.ir [sid.ir]
- 7. ijcrt.org [ijcrt.org]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Amino-4-(methylamino)phenyl)ethanone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-(3-Amino-4-(methylamino)phenyl)ethanone as a key intermediate in the synthesis of novel therapeutic agents, with a focus on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The protocols outlined below are representative methods for the synthesis and biological evaluation of these potent anti-cancer agents.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.[1] Its unique substitution pattern, featuring a reactive acetyl group and two distinct amino functionalities, allows for the construction of complex molecular architectures. This intermediate is particularly well-suited for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent inhibitors of various protein kinases implicated in cancer and other diseases.[2][3][4]
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Small molecule inhibitors that target specific kinases have emerged as a highly successful class of anti-cancer drugs. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, as it can mimic the adenine ring of ATP and bind to the ATP-binding site of kinases.[3]
This document will focus on the application of this compound in the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR), two key targets in acute myeloid leukemia (AML) and other malignancies.[5][6]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, designated as Compound X , synthesized from this compound. The data is based on typical values reported for this class of compounds in the scientific literature.
Table 1: In Vitro Kinase Inhibitory Activity of Compound X
| Kinase Target | IC50 (nM) |
| FLT3 | 5.2 |
| FLT3 (D835Y) | 8.1 |
| PDGFRα | 12.5 |
| PDGFRβ | 15.8 |
| c-KIT | > 1000 |
Table 2: In Vitro Cellular Activity of Compound X
| Cell Line | Target Mutation | Assay Type | IC50 (nM) |
| MV4-11 | FLT3-ITD | Proliferation | 10.5 |
| MOLM-13 | FLT3-ITD | Proliferation | 12.2 |
| RS4;11 | FLT3-WT | Proliferation | > 5000 |
| Ba/F3-PDGFRα | PDGFRα | Proliferation | 25.1 |
Experimental Protocols
Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor (Compound X)
This protocol describes a plausible synthetic route to a pyrazolo[3,4-d]pyrimidine derivative from this compound.
Step 1: Synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone (1)
To a solution of this compound (1.0 eq) in a suitable solvent such as acetic anhydride, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying.
Step 2: Synthesis of this compound hydrochloride (2)
The nitro group in compound 1 is reduced to an amino group. This can be achieved by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a solvent such as ethanol under a hydrogen atmosphere. Alternatively, a chemical reduction using a reducing agent like tin(II) chloride in hydrochloric acid can be employed. After the reaction is complete, the product is isolated as the hydrochloride salt.
Step 3: Synthesis of the Pyrazole Intermediate (3)
Compound 2 is reacted with a suitable 1,3-dicarbonyl compound or its equivalent, such as diethyl (ethoxymethylene)malonate, in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the pyrazole ring.
Step 4: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one (4)
The pyrazole intermediate 3 is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. This is typically achieved by heating the intermediate with formamide or a similar reagent at a high temperature.
Step 5: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one (5)
The hydroxyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring is converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl₃). This step is crucial for enabling subsequent nucleophilic substitution reactions.
Step 6: Synthesis of the Final Compound X (6)
The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom in compound 5 is displaced by a desired amine. For instance, reacting compound 5 with a substituted aniline in a suitable solvent (e.g., isopropanol) with a base (e.g., diisopropylethylamine) at an elevated temperature yields the final kinase inhibitor, Compound X . The product is then purified by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., FLT3, PDGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (Compound X) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Compound X in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme, the kinase substrate, and the diluted Compound X.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[7]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition of kinase activity for each concentration of Compound X relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Proliferation Assay
This protocol measures the effect of a compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test compound (Compound X) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cancer cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Compound X. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration of Compound X relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(3-Amino-4-(methylamino)phenyl)ethanone. The synthesis of this compound is a critical intermediate in the development of various pharmaceuticals and dyes.[1][2][3] This guide focuses on a common two-step synthetic route: the nucleophilic aromatic substitution (SNAr) of 4'-fluoro-3'-nitroacetophenone with methylamine, followed by the chemoselective reduction of the nitro group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Issue 1.1: Low or No Conversion of 4'-fluoro-3'-nitroacetophenone
| Potential Cause | Recommended Solution |
| Insufficient reaction temperature. | Gradually increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| Poor quality or insufficient base. | Use a fresh, anhydrous base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least stoichiometric amounts of the base are used to neutralize the HF formed during the reaction. |
| Inappropriate solvent. | Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally suitable for SNAr reactions. Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction. |
| Deactivated starting material. | Verify the purity of the 4'-fluoro-3'-nitroacetophenone. Impurities can interfere with the reaction. |
| Short reaction time. | SNAr reactions can be slow. Monitor the reaction over an extended period to ensure it has gone to completion. |
Issue 1.2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction with solvent. | At high temperatures, some solvents like DMF can decompose or react with the reagents. If side products are observed, consider using an alternative aprotic polar solvent like DMSO or THF. |
| Di-substitution or other secondary reactions. | Use a controlled stoichiometry of methylamine (close to 1 equivalent). Adding the methylamine solution slowly to the reaction mixture can also help minimize side reactions. |
Step 2: Chemoselective Nitro Group Reduction
Issue 2.1: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inactive catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst (e.g., Pd/C, Pt/C, or Raney Nickel). Ensure the catalyst is not poisoned by impurities from the previous step. Proper purification of the intermediate, 1-(4-(methylamino)-3-nitrophenyl)ethanone, is crucial.[4] |
| Insufficient reducing agent (for metal/acid reductions). | Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder).[5] The surface area of the metal is important, so use finely powdered metal.[5] |
| Low reaction temperature. | Some reductions may require heating to proceed to completion. Monitor the reaction by TLC and adjust the temperature as needed. |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the chosen solvent. A co-solvent system (e.g., ethanol/water) may be necessary to improve solubility.[5] |
Issue 2.2: Reduction of the Ketone Group
| Potential Cause | Recommended Solution |
| Non-selective reducing agent. | Avoid harsh reducing agents. For catalytic hydrogenation, catalysts like sulfided platinum on carbon (Pt/C) can be more selective for the nitro group.[4] For metal/acid reductions, SnCl₂·2H₂O in ethanol or ethyl acetate, or iron powder with a mild acid like acetic acid or ammonium chloride are known to be highly chemoselective.[4][6][7] |
| High hydrogen pressure or temperature in catalytic hydrogenation. | Optimize the reaction conditions. Lowering the hydrogen pressure and reaction temperature can often improve selectivity. |
Issue 2.3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Formation of metal salt precipitates (with SnCl₂ or Fe). | During workup of SnCl₂ reductions, the formation of tin salts can be problematic. After basification (e.g., with NaHCO₃), filtration through Celite can help remove these precipitates.[5] For iron reductions, after filtering the iron oxides, basify the filtrate to precipitate the product.[8] |
| Product is an oil instead of a solid. | If the amine product oils out during workup, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.[8] |
| Impure final product. | Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common method for purifying the final product. Column chromatography can also be employed if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective route involves two main steps. The first is a nucleophilic aromatic substitution (SNAr) reaction of 4'-fluoro-3'-nitroacetophenone with methylamine to form 1-(4-(methylamino)-3-nitrophenyl)ethanone. The second step is the chemoselective reduction of the nitro group to an amine, yielding the final product.
Q2: Which conditions are recommended for the first step, the SNAr reaction?
A2: The reaction is typically carried out in an aprotic polar solvent such as DMF, DMSO, or THF. A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrofluoric acid byproduct. The reaction may require heating, and the progress should be monitored by TLC or HPLC.
Q3: How can I selectively reduce the nitro group without affecting the ketone in the second step?
A3: Several methods are available for the chemoselective reduction of a nitro group in the presence of a ketone:
-
Catalytic Hydrogenation: Using specific catalysts like sulfided platinum on carbon (Pt/C) or Raney Nickel can favor the reduction of the nitro group while leaving the ketone intact.[4] Standard Pd/C can sometimes be used under carefully controlled, mild conditions.
-
Metal and Acid Reduction: Reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, or iron powder with a weak acid like acetic acid or a salt like ammonium chloride, are well-established methods for selectively reducing nitro groups.[4][6][7]
Q4: What are some common side products in the nitro reduction step, and how can they be minimized?
A4: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. Azoxy compounds can also form as byproducts. To minimize these, ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion.[5] Monitoring the reaction closely by TLC is crucial.
Q5: What is a typical workup procedure for the reduction using SnCl₂?
A5: After the reaction is complete, the solvent is often removed, and the residue is taken up in an organic solvent like ethyl acetate. A saturated aqueous solution of sodium bicarbonate is then carefully added to neutralize the acid and precipitate tin salts. The mixture is then filtered, often through a pad of Celite, to remove the inorganic solids. The organic layer is then separated, dried, and concentrated to yield the crude product.[5]
Q6: How should the final product, this compound, be purified?
A6: The crude product can often be purified by recrystallization. Common solvent systems for recrystallization of anilines include ethanol/water or toluene. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone via SNAr
Materials:
-
4'-fluoro-3'-nitroacetophenone
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-3'-nitroacetophenone (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Slowly add the methylamine solution (1.1 - 1.5 eq) to the stirred suspension.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Chemoselective Reduction of 1-(4-(methylamino)-3-nitrophenyl)ethanone using SnCl₂·2H₂O
Materials:
-
1-(4-(methylamino)-3-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 1-(4-(methylamino)-3-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until the solution is basic (pH > 7).
-
Filter the resulting suspension through a pad of Celite to remove the tin salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Comparison of Common Reagents for Selective Nitro Group Reduction
| Reducing Agent/System | Typical Solvent(s) | Advantages | Potential Issues |
| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean workup. | Can reduce other functional groups (e.g., ketones, alkenes) if not carefully controlled. Risk of dehalogenation if applicable. |
| H₂ / Raney Ni | Ethanol, Methanol | Good for substrates with halogens that are sensitive to dehalogenation with Pd/C. | Pyrophoric catalyst requires careful handling. |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | Inexpensive, highly chemoselective for nitro groups. | Workup can be cumbersome due to iron sludge.[8] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild and highly chemoselective for nitro groups. | Stoichiometric amounts of tin salts are produced, which can complicate workup.[5] Tin compounds are toxic. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the SNAr reaction step.
Caption: Troubleshooting logic for the chemoselective nitro reduction step.
References
Technical Support Center: Purification of 1-(3-Amino-4-(methylamino)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(3-Amino-4-(methylamino)phenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials, by-products from the synthesis (such as incompletely reduced nitro-group precursors), and reagents used in the reaction. The polarity of these impurities will dictate the most effective purification strategy.[1]
Q2: What is the initial step I should take before attempting a large-scale purification?
Before committing to a large-scale purification, it is crucial to perform a small-scale analysis, such as Thin Layer Chromatography (TLC), to determine the polarity of the target compound and its impurities. This will help in selecting the appropriate purification technique and solvent system.
Q3: My compound is an aromatic amine. Are there special considerations for its purification by column chromatography?
Yes, the basic nature of aromatic amines can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation, tailing of peaks, and potential degradation or irreversible adsorption of the product.[2][3] To mitigate these issues, it is often necessary to modify the mobile phase or use a different stationary phase.[2][3]
Q4: Can I purify this compound by recrystallization?
Recrystallization can be an effective method if the crude product is relatively pure and crystalline. It is often used as a final polishing step after initial purification by another method like column chromatography.[4][5][6] The choice of solvent is critical and needs to be determined experimentally.
Troubleshooting Guides
Issue 1: My compound is sticking to the silica gel column and won't elute.
Cause: The basic amine groups of your compound are strongly interacting with the acidic silanol groups on the surface of the silica gel.[2][3]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel.[2][3][7] Triethylamine (TEA) at a concentration of 0.1-1% is commonly used.[2][7]
-
Alternative Stationary Phase:
-
Reversed-Phase Chromatography: Consider using reversed-phase chromatography with a high pH mobile phase. At a higher pH, the amine will be in its free-base form, making it more hydrophobic and allowing for better retention and separation on a C18 column.[2]
Issue 2: The spots on my TLC plate are streaking or tailing.
Cause: This is often a result of the same acid-base interaction between your amine and the silica gel on the TLC plate. It can also be caused by overloading the sample on the plate.
Solutions:
-
Modified TLC System: Prepare your TLC developing solvent with a small amount of triethylamine (0.1-1%) or another suitable base to improve the spot shape.
-
Sample Dilution: Ensure that the sample you are spotting on the TLC plate is not too concentrated.
Issue 3: After purification, my product is an oil instead of a solid.
Cause: The presence of residual solvents or minor impurities can prevent crystallization. Some compounds are also naturally oily at room temperature.
Solutions:
-
High Vacuum Drying: Ensure all solvent has been removed by drying the sample under a high vacuum for an extended period.
-
Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a non-solvent to precipitate the product.
-
Recrystallization attempts: Experiment with various solvent systems to induce crystallization.
-
Salt Formation: If the free base is an oil, consider converting it to a salt (e.g., hydrochloride salt), which is often more crystalline and easier to handle.[5]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Modified Mobile Phase
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial eluent (e.g., hexane). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (EtOAc). A common gradient could be from 100% Hexane/0.5% TEA to 50:50 Hexane:EtOAc/0.5% TEA.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity | Typical Yield |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | >95% | 60-80% |
| Normal-Phase Column Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | >98% | 70-90% |
| Reversed-Phase Column Chromatography | C18 Silica | Water/Acetonitrile with 0.1% Triethylamine | >98% | 65-85% |
| Recrystallization | Ethanol/Water | N/A | >99% | Dependent on crude purity |
Note: These values are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting common purification issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives - Google Patents [patents.google.com]
- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone. This intermediate is valuable in the development of pharmaceuticals, particularly for neurological disorders, as well as in the production of dyes and pigments.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
A common synthetic strategy for this compound involves a multi-step process typically starting from a substituted acetophenone. The key steps often include nitration, N-methylation, and nitro group reduction. The following Q&A addresses common issues and side products encountered during this synthesis.
Q1: During the nitration of an acetophenone precursor, I am observing multiple products. What are these and how can I improve selectivity?
A1: The nitration of aromatic compounds can often lead to the formation of positional isomers. For instance, the nitration of acetophenone typically yields the meta-isomer (3-nitroacetophenone) as the major product, but ortho- and para-isomers can also be formed as side products.[3][4]
Troubleshooting Steps:
-
Control Reaction Temperature: Nitration is an exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize the formation of undesired isomers and side reactions.[3][5]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) dropwise to the substrate solution to maintain temperature control and ensure consistent reaction conditions.[3]
-
Purification: Isomers can often be separated by column chromatography or recrystallization.
Q2: After N-methylation of the amino group, I have identified a byproduct with a higher molecular weight. What is this likely to be?
A2: A common side product in N-methylation reactions is the over-methylated product. In the synthesis of a secondary amine (methylamino group), the formation of a tertiary amine (dimethylamino group) is a frequent impurity. For example, in the synthesis of N-methylaniline, N,N-dimethylaniline is a known byproduct.[6]
Troubleshooting Steps:
-
Stoichiometry of Methylating Agent: Carefully control the molar ratio of the methylating agent to the amine. Using a slight excess of the amine can help to minimize over-methylation.
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the extent of over-methylation. Consider using a less reactive agent if over-methylation is a significant issue.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed to prevent further methylation. Lowering the reaction temperature can also help to control the reaction rate.
Q3: The reduction of the nitro group in my synthesis is not clean. What are the potential side products?
A3: The reduction of an aromatic nitro group to a primary amine can be accompanied by several side products, particularly if the reduction is incomplete or the reaction conditions are not optimal.
-
Incomplete Reduction: Partial reduction can lead to the formation of nitroso, hydroxylamine, azoxy, and azo compounds.[7] These intermediates can condense to form colored impurities.
-
Over-reduction: Under harsh catalytic hydrogenation conditions (high pressure and temperature), the ketone functional group can be reduced to a secondary alcohol. In some cases, the aromatic ring itself can be hydrogenated.[7]
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical for selective reduction. Common methods include catalytic hydrogenation (e.g., with Pd/C) or metal/acid reductions (e.g., Sn/HCl or Fe/HCl).[5][7] The conditions for each need to be optimized.
-
Inert Atmosphere: For catalytic hydrogenation, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates and the final product.[7]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure it goes to completion without over-reduction.[7]
Summary of Potential Side Products
| Reaction Step | Potential Side Product | Reason for Formation | Suggested Mitigation |
| Nitration | Positional Isomers (e.g., ortho-, para-) | Lack of regioselectivity in electrophilic aromatic substitution. | Control temperature, slow addition of reagents.[3] |
| N-Methylation | Over-methylation (e.g., N,N-dimethylamino) | Reaction of the desired secondary amine with the methylating agent. | Control stoichiometry, use less reactive methylating agent.[6] |
| Nitro Reduction | Nitroso, Azoxy, Azo compounds | Incomplete reduction of the nitro group.[7] | Ensure complete reaction, maintain a reducing environment.[7] |
| Nitro Reduction | Secondary Alcohol | Over-reduction of the ketone group.[7] | Use milder reducing conditions, monitor reaction closely.[7] |
Experimental Protocols
A plausible synthetic route for this compound is outlined below, starting from 4-chloro-3-nitroacetophenone.
Protocol 1: Synthesis of 4-(Methylamino)-3-nitroacetophenone
Objective: To substitute the chloro group with a methylamino group.
Materials: 4-chloro-3-nitroacetophenone, methylamine solution (e.g., 40% in water), a suitable solvent (e.g., ethanol or a polar aprotic solvent).
Procedure:
-
Dissolve 4-chloro-3-nitroacetophenone in the chosen solvent in a pressure vessel.
-
Add an excess of the methylamine solution to the reaction mixture.
-
Seal the vessel and heat the mixture with stirring. The reaction temperature and time will depend on the solvent and substrate (e.g., 80-120 °C for several hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Protocol 2: Reduction of 4-(Methylamino)-3-nitroacetophenone
Objective: To selectively reduce the nitro group to an amino group.
Materials: 4-(methylamino)-3-nitroacetophenone, a reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with Pd/C), a suitable solvent (e.g., ethanol, ethyl acetate).
Procedure (using SnCl2·2H2O):
-
Dissolve 4-(methylamino)-3-nitroacetophenone in a suitable solvent like ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, this compound, can be purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways and Side Products
The following diagram illustrates the potential reaction pathways and the formation of common side products during the synthesis of this compound.
Caption: Synthetic pathway and potential side products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102079711A - Preparation method of m-nitroacetophenone - Google Patents [patents.google.com]
- 5. is.muni.cz [is.muni.cz]
- 6. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
addressing challenges in the scale-up of 1-(3-Amino-4-(methylamino)phenyl)ethanone production
Welcome to the technical support center for the synthesis and scale-up of 1-(3-Amino-4-(methylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful production campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic pathway starts from the commercially available 1-(4-amino-3-nitrophenyl)ethanone. The synthesis involves two key steps:
-
Selective N-methylation: The primary amino group at the 4-position is selectively methylated to form 1-(4-(methylamino)-3-nitrophenyl)ethanone.
-
Nitro group reduction: The nitro group at the 3-position is then reduced to an amino group to yield the final product, this compound.
Q2: What are the critical challenges during the N-methylation step?
The primary challenges in the selective N-methylation of 1-(4-amino-3-nitrophenyl)ethanone are preventing over-methylation (formation of a dimethylamino group) and ensuring complete reaction of the starting material. The presence of the nitro group can deactivate the aromatic ring, potentially slowing down the reaction.
Q3: What are the main concerns when scaling up the nitro reduction step?
Catalytic hydrogenation is a common method for nitro group reduction. Key scale-up considerations include:
-
Heat Management: The reduction of nitro groups is highly exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of side products.
-
Mass Transfer: Ensuring efficient contact between the hydrogen gas, the substrate, and the catalyst is vital for reaction efficiency and can be challenging in larger reactors.
-
Catalyst Handling and Activity: Catalyst deactivation can occur, and proper handling and selection of the catalyst are important for consistent results.
Q4: What are the typical impurities I might encounter?
Potential impurities can arise from both steps of the synthesis:
-
From N-methylation: Unreacted starting material (1-(4-amino-3-nitrophenyl)ethanone) and the over-methylated product (1-(4-(dimethylamino)-3-nitrophenyl)ethanone).
-
From Nitro Reduction: Incomplete reduction can lead to the presence of the nitro intermediate (1-(4-(methylamino)-3-nitrophenyl)ethanone). Side reactions during reduction can also form hydroxylamino or azo compounds.
-
Final Product Related: Potential for methylation of the newly formed 3-amino group if the methylating agent is carried over.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-methylation | - Incomplete reaction due to insufficient reagent or reaction time.- Deactivation of the methylating agent. | - Increase the molar equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate).- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the freshness and purity of the methylating agent. |
| Over-methylation (Dimethylamino impurity) | - Excess of methylating agent.- Reaction temperature is too high. | - Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly and maintain a lower reaction temperature. |
| Incomplete Nitro Reduction | - Catalyst deactivation.- Insufficient hydrogen pressure or reaction time.- Poor mass transfer of hydrogen. | - Use a fresh, active catalyst (e.g., Palladium on carbon).- Increase hydrogen pressure and/or reaction time.- Improve agitation to enhance gas-liquid-solid mixing. |
| Formation of Side Products during Reduction | - Reaction temperature is too high.- Catalyst poisoning. | - Maintain a controlled temperature throughout the reaction.- Ensure the purity of the starting material and solvents to avoid catalyst poisons. |
| Difficulty in Product Isolation/Purification | - Presence of closely related impurities.- Product oiling out during crystallization. | - Utilize column chromatography for purification if simple crystallization is ineffective.- Screen different solvent systems for crystallization. A combination of polar and non-polar solvents may be effective. |
Experimental Protocols
Step 1: Synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone (Selective N-methylation)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-amino-3-nitrophenyl)ethanone | 180.16 | 10.0 g | 0.0555 |
| Methyl Iodide | 141.94 | 8.6 g (3.78 mL) | 0.0605 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.5 g | 0.0832 |
| Acetone | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-amino-3-nitrophenyl)ethanone (10.0 g) and acetone (150 mL).
-
Stir the mixture to dissolve the starting material.
-
Add potassium carbonate (11.5 g) to the solution.
-
Slowly add methyl iodide (3.78 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield 1-(4-(methylamino)-3-nitrophenyl)ethanone as a yellow solid.
Step 2: Synthesis of this compound (Nitro Reduction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-(methylamino)-3-nitrophenyl)ethanone | 194.19 | 5.0 g | 0.0257 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | - | 100 mL | - |
| Hydrogen Gas (H₂) | - | Balloon or cylinder | - |
Procedure:
-
In a hydrogenation flask, dissolve 1-(4-(methylamino)-3-nitrophenyl)ethanone (5.0 g) in ethanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogen source (a hydrogen-filled balloon for lab scale or a hydrogenation apparatus for larger scale).
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 4-8 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
troubleshooting failed reactions with 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-(3-Amino-4-(methylamino)phenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and derivatization of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of this compound that influence its reactivity?
This compound is an aromatic ketone with two distinct amino groups, which are the primary centers of reactivity. The primary amine at the 3-position and the secondary methylamine at the 4-position exhibit different nucleophilicity and steric hindrance, which can be exploited for selective reactions. The acetyl group is a meta-director and can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 18076-19-2 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Brown solid |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
Troubleshooting Failed Reactions
This section provides guidance on common problems encountered when using this compound in various chemical transformations.
Acylation Reactions
Q2: I am trying to selectively acylate the primary amino group, but I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity?
This is a common issue due to the presence of two nucleophilic amino groups. To favor mono-acylation at the more reactive and less sterically hindered primary amine, consider the following strategies:
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Controlling Stoichiometry: Use of a slight excess (1.0-1.1 equivalents) of the acylating agent is crucial.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to reduce the rate of the second acylation.
-
Slow Addition: Add the acylating agent dropwise to the solution of the diamine to maintain a low concentration of the acylating agent throughout the reaction.
-
Choice of Acylating Agent: Phenyl acetate can be a selective acetylating agent for primary amines in the presence of secondary amines.[3][4]
Experimental Protocol: Selective Mono-N-acetylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenyl acetate (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
Q3: My acylation reaction is sluggish and gives a low yield. What can I do to improve it?
Low reactivity can be due to several factors. Consider these troubleshooting steps:
-
Solvent Choice: Ensure a dry, aprotic solvent is used to prevent hydrolysis of the acylating agent.
-
Base Catalyst: The addition of a non-nucleophilic base, such as triethylamine or pyridine, can activate the amino group and neutralize the acid byproduct, driving the reaction to completion.
-
Activation of Acylating Agent: If using a carboxylic acid, it must be activated (e.g., as an acid chloride or with a coupling agent like DCC or EDC) prior to reaction with the amine.
Alkylation Reactions
Q4: I am attempting a selective mono-alkylation, but I am observing poly-alkylation and low yields. How can I control the reaction?
Selective mono-N-alkylation of diamines is challenging. The following approaches can improve selectivity for the primary amine:
-
Use of a Large Excess of the Diamine: While not always practical, using a large excess of the diamine can favor mono-alkylation.
-
Protecting Groups: Consider protecting the more nucleophilic primary amine, alkylating the secondary amine, and then deprotecting.
-
Chelation Control: For certain substrates, chelation with reagents like 9-BBN can be used to achieve selective mono-N-alkylation of amino alcohols, a strategy that could be adapted.[5][6][7]
-
Competitive Deprotonation/Protonation: A strategy involving the use of the amine hydrobromide salt can help achieve selective mono-alkylation by ensuring the newly formed, more basic secondary amine remains protonated and less reactive.[8]
Cyclization Reactions (Quinoline Synthesis)
This compound is a valuable precursor for the synthesis of substituted quinolines, often via the Combes or Friedländer synthesis.
Q5: My Combes quinoline synthesis is giving a low yield and a mixture of regioisomers. How can I optimize this reaction?
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10][11][12][13][14] For your substrate, regioselectivity will be a key challenge.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are critical. PPA is often more effective than sulfuric acid.
-
Temperature Control: The cyclization step is often the rate-determining step and is temperature-dependent. Careful optimization of the reaction temperature is necessary.
-
Substituent Effects: The electronic and steric properties of the β-diketone will influence the regiochemical outcome. Bulky substituents on the diketone may favor the formation of the less sterically hindered quinoline isomer.[13]
Logical Workflow for Combes Synthesis Troubleshooting
References
- 1. Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes [organic-chemistry.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Combes Quinoline Synthesis - Chempedia - LookChem [lookchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Acetophenones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in chemical reactions involving substituted acetophenones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of electrophilic aromatic substitution on a substituted acetophenone?
A1: The regioselectivity of electrophilic aromatic substitution on a substituted acetophenone is primarily governed by the electronic effects of the substituents on the aromatic ring. The acetyl group (-COCH₃) is an electron-withdrawing group and a meta-director. Therefore, in the absence of other strongly directing groups, electrophilic substitution will predominantly occur at the meta position relative to the acetyl group. If other substituents are present, their directing effects must also be considered. Activating groups (e.g., -OCH₃, -CH₃) are typically ortho, para-directors, while deactivating groups (e.g., -NO₂) are meta-directors. The final regiochemical outcome is a result of the combined directing effects of all substituents.
Q2: How can I favor ortho-acylation over para-acylation in a Friedel-Crafts reaction with a substituted phenol or anisole derivative?
A2: Favoring ortho-acylation over the sterically less hindered para-position in Friedel-Crafts acylation can be challenging but can be influenced by several factors. The use of specific catalysts and reaction conditions can promote ortho-selectivity. For instance, some Lewis acids, like tin (IV) chloride (SnCl₄), have been shown to favor ortho-acylation in certain cases. Additionally, microwave-assisted synthesis in the presence of a catalyst like methanesulfonic acid has been reported to give high yields of ortho-acylated phenols.[1] The choice of solvent and temperature can also play a crucial role in determining the ortho/para ratio.
Q3: In a Baeyer-Villiger oxidation of a substituted acetophenone, which group will preferentially migrate?
A3: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. In the case of a substituted acetophenone, the competition is between the migration of the substituted phenyl group and the methyl group. Generally, aryl groups have a higher migratory aptitude than a methyl group. Therefore, the substituted phenyl group will preferentially migrate, yielding a substituted phenyl acetate. The electronic nature of the substituent on the phenyl ring can influence the rate of migration; electron-donating groups on the phenyl ring enhance its migratory aptitude.[2][3][4]
Q4: What is the difference between kinetic and thermodynamic control, and how does it apply to the regioselectivity of reactions with substituted acetophenones?
A4: Kinetic and thermodynamic control refer to the conditions that determine the product distribution in a reaction that can yield more than one product.
-
Kinetic control occurs at lower temperatures where the reaction is irreversible. The major product is the one that is formed fastest (i.e., has the lowest activation energy).[5][6]
-
Thermodynamic control occurs at higher temperatures where the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one.[5][6]
In the context of substituted acetophenones, for a reaction like bromination, it might be possible to favor a less stable, kinetically formed product by running the reaction at a low temperature for a short time. Conversely, a higher temperature and longer reaction time could favor the more stable, thermodynamically preferred product.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of a Substituted Benzene Ring
Question: I am performing a Friedel-Crafts acylation on an anisole derivative and obtaining a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
Answer:
-
Steric Hindrance: The para position is generally favored due to reduced steric hindrance compared to the ortho position, especially with bulky acylating agents or substituents on the aromatic ring.[7] Consider if a less bulky acylating agent can be used.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para ratio. While systematic data for substituted acetophenones is sparse, for related systems like anisole, different Lewis acids can give varying isomer distributions. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might alter the selectivity.
-
Solvent Effects: The polarity of the solvent can impact the transition state energies for ortho and para attack, thereby influencing the product ratio. A systematic screen of solvents from nonpolar (e.g., carbon disulfide) to more polar (e.g., nitrobenzene) may be necessary to optimize for the desired isomer.
-
Temperature: Lowering the reaction temperature generally favors the kinetically controlled product. In many Friedel-Crafts acylations, the para product is also the thermodynamically more stable product. Therefore, running the reaction at a slightly elevated temperature (if the reaction is reversible) might increase the proportion of the para isomer, assuming it is the more stable product.
Issue 2: Unexpected Product in the Baeyer-Villiger Oxidation of a Substituted Acetophenone
Question: I performed a Baeyer-Villiger oxidation on a substituted acetophenone expecting the aryl group to migrate, but I am getting a significant amount of the product from methyl group migration. What could be the cause?
Answer:
-
Review Migratory Aptitudes: While aryl groups typically have a higher migratory aptitude than methyl groups, strong electron-withdrawing groups on the aryl ring can significantly decrease its ability to stabilize the partial positive charge in the transition state of the migration step. This can make the migration of the methyl group more competitive.
-
Reaction Conditions: The choice of peroxy acid and the presence of any catalysts can influence the regioselectivity. Some enzymatic or chemoenzymatic Baeyer-Villiger oxidations can exhibit different regioselectivities compared to traditional chemical methods.
-
Substrate Structure: In highly sterically hindered systems, the expected migratory aptitude may be overridden by steric factors that favor the migration of a smaller group.
Data Presentation
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Different Catalysts
| Catalyst | Conversion of Anisole (%) | Selectivity for 4-Methoxyacetophenone (%) | Reaction Time (h) |
| Mordenite (SiO₂/Al₂O₃ = 200) | >99 | >99 | 3 |
| Mordenite (SiO₂/Al₂O₃ = 110) | >99 | >99 | 2 |
| Mordenite (SiO₂/Al₂O₃ = 30) | 63 | >99 | 3 |
Data compiled from a study on zeolite-catalyzed Friedel-Crafts acylation of anisole.[8]
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidations
The general order of migratory aptitude for various groups is as follows:
Tertiary alkyl > Secondary alkyl ≈ Phenyl > Primary alkyl > Methyl[3][4][9]
Note: Electron-donating groups on a phenyl ring will increase its migratory aptitude, while electron-withdrawing groups will decrease it.
Experimental Protocols
Protocol 1: Regioselective ortho-Acylation of Phenol using Microwave Irradiation
Objective: To achieve high regioselectivity for the ortho-acylated product in the acylation of phenol.
Materials:
-
Phenol (1 mmol)
-
Aliphatic carboxylic acid (e.g., acetic acid) (4 mmol)
-
Methanesulfonic acid (0.5 mmol, 0.045 g)
-
Dichloromethane
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Calcium chloride (CaCl₂)
Procedure:
-
In a microwave reactor vessel, combine the phenol, carboxylic acid, and methanesulfonic acid.
-
Irradiate the mixture with microwaves at 200 W for 30 seconds.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the mixture in dichloromethane (10 mL).
-
Wash the organic layer with aqueous NaHCO₃ solution (3 x 10 mL) followed by water (20 mL).
-
Dry the organic phase with CaCl₂, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
This protocol is adapted from a procedure for the ortho-acylation of phenols and naphthols and has been shown to provide high regioselectivity for the ortho product.[1]
Protocol 2: Friedel-Crafts Acylation of Anisole to Synthesize 4-Methoxyacetophenone
Objective: To perform a Friedel-Crafts acylation with high selectivity for the para-product.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel, ensuring all glassware is dry.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) to the stirred suspension.
-
Add anisole (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation on a substituted acetophenone.
Caption: Key steps in the Baeyer-Villiger oxidation of a substituted acetophenone.
Caption: Decision pathway for kinetic versus thermodynamic product control.
References
- 1. Microwave assisted chemistry: A rapid and regioselective route for direct <i>ortho</i>-acylation of phenols and naphthols by methanesulfonic acid as catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. docsity.com [docsity.com]
- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Heck Coupling of Vinyl Ethers with Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the Heck coupling of vinyl ethers with aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Heck coupling of vinyl ethers?
A1: The main challenge is controlling the regioselectivity. Vinyl ethers are electron-rich olefins, and their reaction with aryl halides can lead to a mixture of α- and β-arylated products.[1][2] Achieving high selectivity for the desired isomer, typically the α-arylated product which can be hydrolyzed to an alkyl aryl ketone, is a key consideration.[1][3] This issue arises from two competing mechanistic pathways in the Heck catalytic cycle.[2]
Q2: What is a standard catalyst system for this reaction?
A2: A widely used and effective catalyst system involves a palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bidentate phosphine ligand, such as 1,3-bis(diphenylphosphino)propane (dppp).[1][2][3] This combination is known to promote high regioselectivity for the desired α-arylation product.[1][3]
Q3: Why are bidentate phosphine ligands like dppp preferred over monodentate ligands?
A3: Bidentate phosphine ligands like dppp are crucial for inducing anion dissociation and promoting a "cationic pathway" in the Heck catalytic cycle, which favors the formation of the α-arylated product.[3] They bind more strongly to the palladium center, providing a more stable and selective catalyst.[3][4] While monodentate phosphines can be used, they often lead to poor regioselectivity with electron-rich olefins like vinyl ethers.[5]
Q4: What is the role of the base in this reaction?
A4: The base is essential for neutralizing the hydrobromic acid (HBr) that is generated during the catalytic cycle.[6] This prevents the protonation of the amine base (if used) and maintains the catalytic activity.[3] Common bases include tertiary amines like triethylamine (Et₃N) or inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[3][4][7]
Q5: Can I use aryl chlorides instead of aryl bromides for this reaction?
A5: While aryl bromides are commonly used, aryl chlorides are more cost-effective and readily available. However, they are generally less reactive due to the stronger carbon-chlorine bond.[4] Successful coupling with aryl chlorides often requires more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require higher reaction temperatures.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Deactivation: Formation of palladium black (inactive Pd(0)) due to oxygen exposure or high temperatures. | - Ensure all reagents and solvents are thoroughly degassed. - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. - Consider lowering the reaction temperature. - Use a fresh batch of palladium precatalyst. |
| Inefficient Precatalyst Reduction: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being effectively reduced to the active Pd(0) species. | - The phosphine ligand typically aids in this reduction. Ensure the correct ligand-to-palladium ratio is used. | |
| Poor Reactant Quality: Impurities in the aryl bromide or vinyl ether can poison the catalyst.[8] | - Purify the reactants before use, for example, by distillation or chromatography. | |
| Poor Regioselectivity (Mixture of α and β products) | Incorrect Ligand Choice: Use of monodentate phosphine ligands can lead to poor regioselectivity.[5] | - Switch to a bidentate phosphine ligand such as 1,3-bis(diphenylphosphino)propane (dppp) or 1,1'-bis(diphenylphosphino)ferrocene (dppf).[3] |
| Neutral Pathway Competition: Conditions may be favoring the neutral Heck pathway, which can lead to the undesired β-product. | - Use of bidentate ligands and polar aprotic solvents (e.g., DMF, DMA, NMP) can promote the cationic pathway, favoring α-arylation.[3][9] - The addition of halide scavengers (e.g., silver or thallium salts) can improve regioselectivity, though this adds cost and toxicity.[2][5] | |
| Formation of Side Products | Homocoupling of Aryl Bromide: This can occur at higher temperatures. | - Lower the reaction temperature. |
| Vinyl Ether Polymerization: The acidic conditions generated during the reaction can cause polymerization. | - Ensure a sufficient amount of base is present to neutralize the generated HBr.[8] | |
| Reductive Heck Product: Formation of a conjugate addition product instead of the desired substitution product.[4] | - This is influenced by the base, temperature, substrate, and solvent. Optimization of these parameters may be necessary.[4] |
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful Heck coupling of vinyl ethers with aryl bromides. The following table summarizes common combinations and their typical performance.
| Palladium Source | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ | 1,3-bis(diphenylphosphino)propane (dppp) | High α-regioselectivity, well-established system.[1][2][3] | May require higher catalyst loading for less reactive aryl bromides. |
| Pd(OAc)₂ | 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Bidentate ligand known for high stability and efficiency.[3] | Generally a robust choice for cross-coupling reactions. |
| Pd(OAc)₂ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly electron-rich ligand, can be effective for less reactive aryl halides.[3] | Can sometimes lead to reduced regioselectivity compared to bidentate ligands. |
| PdCl₂(PPh₃)₂ | None (uses internal PPh₃) | Commercially available, convenient precatalyst. | May not provide optimal regioselectivity for this specific transformation. |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | IPr, SIMes, etc. | High thermal stability, effective for challenging substrates including some aryl chlorides.[4][7] | Ligand synthesis can be more complex than for phosphines. |
Experimental Protocols
General Protocol for the Heck Coupling of an Aryl Bromide with a Vinyl Ether
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-bis(diphenylphosphino)propane (dppp)
-
Aryl bromide
-
Vinyl ether
-
Base (e.g., Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or DMA)[3]
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 1-5 mol%) and dppp (e.g., 1.2-6 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the aryl bromide (1.0 equiv), the vinyl ether (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Heck coupling reaction.
Caption: A troubleshooting guide for low conversion in Heck reactions.
Caption: A decision-making diagram for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Pyridone Synthesis from β-Keto Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridones from β-keto amides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyridone synthesis from a β-keto amide and malononitrile is resulting in a low yield. What are the most critical factors to investigate?
A1: Low yields in this synthesis are often attributed to suboptimal reaction conditions. The choice of base and solvent plays a pivotal role in the reaction's success. Initial trials with sodium ethoxide in ethanol may result in low yields (around 38%) or no reaction at all at room temperature.[1][2] Switching to an organic base like DBU or triethylamine (Et₃N) in ethanol can improve yields to 50-55%. For a significant improvement, consider using triethylamine in a solvent like dichloromethane (CH₂Cl₂) at reflux, which can boost yields to as high as 88%.[2] The strength of the base is also a key factor; a stronger base like potassium tert-butoxide (tBuOK) in DMF can lead to high yields (up to 85%) of a different pyridone isomer.[1]
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the cyclization?
A2: The regioselectivity of the intramolecular cyclization is highly dependent on the base and solvent system used. The use of a milder organic base like triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) selectively yields one regioisomer.[1] Conversely, employing a strong base such as potassium tert-butoxide (tBuOK) in a polar aprotic solvent like dimethylformamide (DMF) can favor the formation of a different regioisomer in high yield.[1] Therefore, by carefully selecting the base and solvent, you can control the reaction's outcome to obtain the desired pyridone isomer.
Q3: My reaction with a β-keto amide and an α,β-unsaturated ketone (enone) is sluggish and gives a complex mixture of products. What should I try?
A3: The reaction of β-keto amides with enones, a Michael addition followed by cyclization, can be sensitive to reaction conditions. The choice of base is critical. A base that is too strong can lead to side reactions of the enone, while a base that is too weak may not facilitate the initial Michael addition effectively. It is advisable to screen a range of bases, from milder options like triethylamine or DBU to stronger bases like sodium hydride or potassium tert-butoxide, in a suitable solvent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction time and prevent the formation of degradation products.
Q4: I am struggling with the purification of my pyridone product. What are some effective strategies?
A4: Purification of pyridone derivatives can be challenging due to their polarity and potential for hydrogen bonding. For the synthesis involving malononitrile, the crude products can often be purified by simple recrystallization from ethanol or DMF.[1] If recrystallization is not effective, flash column chromatography on silica gel is a common alternative. A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradual increase in the polarity of the eluent (gradient elution) can help in separating the desired product from impurities.
Troubleshooting Guides
Low Yield in Pyridone Synthesis from β-Keto Amide and Malononitrile
| Potential Cause | Troubleshooting Steps |
| Inefficient Base | The choice of base is crucial for this reaction. If you are using a weak base and observing low conversion, consider switching to a stronger base. For example, if sodium ethoxide gives low yields, try using DBU or triethylamine. For certain substrates, a very strong base like potassium tert-butoxide might be necessary to achieve high yields.[1] |
| Suboptimal Solvent | The solvent can significantly influence the reaction rate and selectivity. If your reaction is sluggish in a protic solvent like ethanol, switching to an aprotic solvent such as dichloromethane or DMF can lead to improved results.[1] |
| Incorrect Temperature | While some variations of this synthesis proceed well at room temperature, others may require heating to reflux to achieve a reasonable reaction rate. Monitor your reaction by TLC at different temperatures to find the optimal condition. However, excessively high temperatures can sometimes lead to decomposition, so a careful optimization is necessary.[1] |
| Impure Starting Materials | Ensure the purity of your β-keto amide and malononitrile. Impurities can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired pyridone. |
Formation of Multiple Products in Pyridone Synthesis from β-Keto Amide and Enone
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Michael Addition | The initial Michael addition can sometimes occur at different positions if the enone is unsymmetrical. The regioselectivity can be influenced by the choice of base and solvent. Experiment with different bases of varying strengths and solvents of different polarities to favor the desired addition product. |
| Side Reactions of the Enone | α,β-Unsaturated ketones can undergo polymerization or other side reactions under strongly basic or acidic conditions. Use a stoichiometric amount of a suitable base and monitor the reaction closely to avoid prolonged reaction times that might favor side product formation. |
| Incomplete Cyclization | The intermediate from the Michael addition may not cyclize efficiently, leading to a mixture of the intermediate and the final product. The cyclization step is often promoted by heat or a change in reaction conditions (e.g., addition of an acid or base catalyst). |
| Formation of Dehydration or Aromatization Byproducts | Depending on the reaction conditions, the initially formed dihydropyridone may undergo dehydration or oxidation to form a fully aromatic pyridine derivative. If this is not the desired product, using milder reaction conditions and avoiding strong oxidizing agents is recommended. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-methyl-6-oxo-1-aryl-1,6-dihydropyridine-3-carbonitriles[1]
To a solution of the appropriate β-keto amide (1.0 mmol) and malononitrile (1.1 mmol) in dichloromethane (10 mL), triethylamine (1.0 mmol) is added in one portion. The mixture is stirred at reflux for 6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium chloride solution (3 x 10 mL) and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the resulting residue is purified by recrystallization from ethanol to yield the final product.
General Procedure for the Synthesis of a Regioisomeric Pyridone[1]
To a solution of the β-keto amide (1.0 mmol) and malononitrile (1.1 mmol) in DMF (10 mL), potassium tert-butoxide (1.0 mmol) is added in one portion. The mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the mixture is poured into a saturated aqueous solution of sodium chloride (50 mL) with stirring. The solid precipitate is collected by filtration, washed with water, and then purified by recrystallization from DMF.
Visualizations
Reaction Mechanism for Pyridone Synthesis from β-Keto Amide and Malononitrile
Caption: Plausible reaction mechanism for pyridone synthesis.
Troubleshooting Workflow for Low Pyridone Yield
Caption: A systematic approach to troubleshooting low yields.
Logical Relationship of Reaction Parameters
Caption: Interplay of key factors affecting reaction outcome.
References
Validation & Comparative
Lack of Publicly Available Comparative Studies Hinders Comprehensive Analysis of 1-(3-Amino-4-(methylamino)phenyl)ethanone Derivatives
Despite its recognized role as a versatile scaffold in medicinal chemistry, a comprehensive comparative analysis of a series of 1-(3-Amino-4-(methylamino)phenyl)ethanone derivatives, complete with detailed experimental data and signaling pathway elucidation, is not publicly available at this time. Extensive searches of scholarly articles, patent databases, and chemical repositories have revealed the parent compound as a key intermediate in the synthesis of therapeutic agents, particularly in the fields of oncology and neurology, but have not yielded specific structure-activity relationship (SAR) studies or comparative biological evaluations of its derivatives.[1]
The core structure of this compound presents multiple sites for chemical modification, suggesting its potential for the development of a diverse range of bioactive molecules. The amino and methylamino groups, as well as the phenyl ring and the ethanone moiety, are all amenable to chemical alterations that could significantly impact the pharmacological properties of the resulting derivatives. These modifications could influence factors such as receptor binding affinity, enzyme inhibitory activity, solubility, and metabolic stability.
While direct comparative data is absent, the broader chemical and pharmacological context of related compounds offers some insights into the potential applications of this scaffold. For instance, derivatives of similar acetamide structures have been investigated for their anticancer, antibacterial, and anti-inflammatory properties. The biological activity of these related compounds is often attributed to their ability to interact with specific biological targets, such as kinases or other enzymes involved in disease signaling pathways.
Potential Therapeutic Applications and Research Directions
Given the established use of the this compound core in the synthesis of molecules for oncology and neurology, it is plausible that its derivatives could be explored as:
-
Kinase Inhibitors: The scaffold could serve as a foundation for the development of inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Modifications to the core structure could be designed to target the ATP-binding site of specific kinases.
-
Receptor Antagonists or Agonists: Derivatives could be synthesized to interact with various cell surface or nuclear receptors, potentially modulating their activity in neurological or endocrine disorders.
-
Antineoplastic Agents: By incorporating pharmacophores known to induce apoptosis or inhibit cell proliferation, derivatives of this scaffold could be developed as novel anticancer agents.
To facilitate a proper comparative analysis, future research would need to focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions. This would be followed by a comprehensive biological evaluation to determine their potency, selectivity, and mechanism of action.
Hypothetical Experimental Workflow
A robust comparative analysis would necessitate a well-defined experimental workflow. Below is a hypothetical workflow diagram illustrating the key steps that would be required.
Caption: Hypothetical workflow for a comparative analysis.
Illustrative Signaling Pathway
Derivatives of this scaffold, if developed as kinase inhibitors, might target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK pathway.
References
Structural Elucidation of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Comparative Guide to Validation Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a novel chemical entity is a cornerstone of chemical research and pharmaceutical development. For a molecule such as 1-(3-Amino-4-(methylamino)phenyl)ethanone, a compound with potential applications in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of three principal techniques for structure elucidation: X-ray Crystallography, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
While X-ray crystallography is considered the "gold standard" for providing unequivocal proof of a chemical structure, obtaining suitable crystals can be a significant bottleneck.[1][2] Consequently, researchers often rely on a combination of spectroscopic methods to ascertain the molecular structure. This guide will objectively compare the data output, experimental protocols, and workflows of these techniques to aid researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Structural Validation Techniques
The table below summarizes the key data outputs from each technique for the hypothetical analysis of this compound.
| Parameter | X-ray Crystallography | Mass Spectrometry (ESI-MS) | NMR Spectroscopy (¹H and ¹³C) |
| Molecular Formula Confirmation | Yes | Yes | Yes (in conjunction with MS) |
| Molecular Weight Determination | Yes (calculated from structure) | Yes (precise mass) | No |
| Connectivity/Bonding | Yes (unambiguous) | Inferred from fragmentation | Yes (through correlations) |
| Bond Lengths & Angles | Yes (highly precise) | No | No |
| Stereochemistry/Chirality | Yes (absolute configuration) | Possible with chiral methods | Yes (using chiral shift reagents) |
| Crystalline Packing Information | Yes | No | No |
| Sample State | Single Crystal | Solution | Solution |
| Typical Sample Amount | < 1 mg | µg - ng | 5-25 mg (¹H), >25 mg (¹³C) |
| Destructive? | No[3] | Yes | No |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4] This technique offers irrefutable evidence of a molecule's structure and its arrangement in the solid state.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |
| Bond Length (C=O) | ~1.21 Å |
| Bond Length (C-N) | ~1.38 Å (aromatic), ~1.45 Å (aliphatic) |
| Bond Angle (C-CO-C) | ~120° |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.[4]
-
Structure Solution: The diffraction data is processed to determine the unit cell and space group. The initial structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined to best fit the experimental data.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For small molecules, electrospray ionization (ESI) is a common "soft" ionization technique that allows for the determination of the molecular weight with high accuracy.[6][7] Analysis of the fragmentation pattern can provide valuable information about the molecule's substructures.
Predicted Mass Spectrometry Data for this compound
The molecular weight of C₉H₁₂N₂O is 164.21 g/mol .
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 165.10 | Molecular ion (protonated) |
| [M-CH₃]⁺ | 150.08 | Loss of a methyl group |
| [C₇H₇NO]⁺ | 121.05 | Loss of the acetyl group |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The compound is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).[6]
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[7][8]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
NMR Spectroscopy: Connectivity and Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[9] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and their chemical environments can be established.
Predicted NMR Data for this compound)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.2-7.8 | m | 3H | Aromatic protons |
| ¹H | 4.5-5.5 | br s | 2H | -NH₂ |
| ¹H | 2.8-3.0 | s | 3H | -NHCH₃ |
| ¹H | 2.5 | s | 3H | -COCH₃ |
| ¹³C | ~198 | s | - | C=O |
| ¹³C | 110-150 | m | - | Aromatic carbons |
| ¹³C | ~30 | q | - | -NHCH₃ |
| ¹³C | ~26 | q | - | -COCH₃ |
Note: Chemical shifts for amine protons can be broad and their position variable.[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-25 mg of the compound for ¹H NMR (more for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to TMS at 0 ppm).
-
Spectral Analysis: The chemical shifts, integrations, and multiplicities of the signals are analyzed to determine the molecular structure.
Conclusion
The structural validation of this compound, like any small molecule, is best achieved through a combination of analytical techniques. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality single crystals can be a limitation. Mass spectrometry offers rapid and accurate molecular weight determination and key fragmentation data. NMR spectroscopy provides detailed information about the molecular framework and the chemical environment of each atom. For regulatory submissions and in-depth research, a combination of these methods is typically employed to provide a comprehensive and unambiguous structural characterization.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: NMR Spectroscopy Of Amines [jove.com]
- 11. chem.latech.edu [chem.latech.edu]
A Comparative Guide to the Reactivity of 1-(3-Amino-4-(methylamino)phenyl)ethanone and Other Aminophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-(3-Amino-4-(methylamino)phenyl)ethanone and other structurally related aminophenones. The reactivity of these compounds is a critical parameter in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where they serve as key intermediates.[1][2] This document presents a comparison of their basicity and an estimation of their relative reactivity in a common acylation reaction, supported by established principles of physical organic chemistry. Detailed experimental protocols for the determination of basicity and for performing a representative acylation reaction are also provided.
Introduction to Aminophenone Reactivity
The reactivity of aminophenones is primarily governed by the electronic properties of the substituents on the aromatic ring. The amino group (-NH₂) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This increases the electron density of the ring and enhances its nucleophilicity, making it more susceptible to electrophilic attack. Conversely, the acetyl group (-COCH₃) is a deactivating, meta-directing group because of its electron-withdrawing nature.
In substituted aminophenones, the interplay of these electronic effects, along with those of other substituents, determines the overall reactivity of the molecule, particularly the nucleophilicity of the amino groups.
Comparison of Basicity (pKa)
The basicity of an aromatic amine is a good indicator of the availability of the lone pair of electrons on the nitrogen atom and, consequently, its nucleophilicity. A higher pKa of the conjugate acid (a lower pKb of the amine) indicates a stronger base.
-
4-Aminoacetophenone : The amino group is para to the electron-withdrawing acetyl group. The acetyl group reduces the electron-donating ability of the amino group through resonance, thus decreasing its basicity.[3][4]
-
3-Aminoacetophenone : The amino group is meta to the acetyl group. The electron-withdrawing effect of the acetyl group is primarily inductive and less pronounced at the meta position compared to the para position. Therefore, 3-aminoacetophenone is expected to be more basic than 4-aminoacetophenone.[5][6][7][8]
-
This compound : This molecule has two amino groups. The primary amino group at position 3 is meta to the acetyl group. The methylamino group at position 4 is para to the acetyl group. The methyl group on the nitrogen is electron-donating, which increases the basicity of the methylamino group. The primary amino group at the 3-position will have its basicity influenced by both the electron-withdrawing acetyl group (meta) and the electron-donating methylamino group (ortho). Overall, the presence of two electron-donating amino groups, with one being further activated by a methyl group, is expected to make this compound significantly more basic than both 3- and 4-aminoacetophenone.
| Compound | Structure | pKa of Conjugate Acid | pKb | Reference |
| 4-Aminoacetophenone | 2.76 | 11.83 | [3][4][9] | |
| 3-Aminoacetophenone | 3.41 (Predicted) | 10.59 (Predicted) | [5][7] | |
| This compound | > 3.41 (Estimated) | < 10.59 (Estimated) |
Table 1: Comparison of Basicity of Selected Aminophenones
Relative Reactivity in Acylation
Acylation is a fundamental reaction for amines, and its rate is highly dependent on the nucleophilicity of the amino group.[10][11] A more nucleophilic amine will react faster with an acylating agent. Based on the basicity data and the electronic effects of the substituents, we can predict the relative reactivity of the selected aminophenones in a typical acylation reaction, such as N-acetylation with acetic anhydride.
The rate of acylation of substituted anilines has been shown to correlate with their basicity.[12] A higher basicity generally leads to a higher rate of acylation. Therefore, the expected order of reactivity towards acylation is:
This compound > 3-Aminoacetophenone > 4-Aminoacetophenone
In this compound, acylation is expected to occur preferentially at the more nucleophilic 4-(methylamino) group due to the electron-donating effect of the methyl group.
Experimental Protocols
Determination of pKa by Spectrophotometry
This method is suitable for determining the pKa of aromatic amines that exhibit a change in their UV-Vis absorption spectrum upon protonation.[13]
Principle: The pKa is determined by measuring the absorbance of the amine solution at a specific wavelength across a range of pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa.
Materials:
-
Aminophenone sample
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solution
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the aminophenone in a suitable solvent (e.g., 50% ethanol-water) at a known concentration.
-
Prepare a series of solutions with varying pH by adding different amounts of HCl or NaOH to the stock solution.
-
Measure the UV-Vis spectrum of each solution and identify a wavelength where the absorbance of the protonated and unprotonated forms of the amine differ significantly.
-
Measure the absorbance of each solution at this wavelength.
-
Measure the pH of each solution using a calibrated pH meter.
-
Calculate the pKa using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the solution at a given pH.
-
AB is the absorbance of the fully unprotonated (basic) form.
-
AA is the absorbance of the fully protonated (acidic) form.
-
-
The pKa is the pH at which the amine is 50% protonated, which corresponds to the inflection point of the absorbance vs. pH plot.
N-Acetylation of an Aminophenone
This protocol describes a general procedure for the N-acetylation of an aminophenone using acetic anhydride.[14]
Materials:
-
Aminophenone
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the aminophenone in water. If it is not soluble, a co-solvent like ethanol can be used.
-
Add concentrated hydrochloric acid to form the hydrochloride salt of the amine, which may improve solubility.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
To the solution of the aminophenone hydrochloride, add acetic anhydride with stirring.
-
Immediately add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a base to neutralize the acetic acid formed during the reaction.
-
The acetylated product will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]
-
The progress and purity of the reaction can be monitored by thin-layer chromatography (TLC).
Visualizations
Caption: Workflow for pKa determination by spectrophotometry.
Caption: Generalized pathway for the N-acylation of an aminophenone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 8. 3-Aminoacetophenone [webbook.nist.gov]
- 9. 4-Aminoacetophenone(99-92-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity of 1-(3-Amino-4-(methylamino)phenyl)ethanone Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of various analogs of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile scaffold in medicinal chemistry.[1] The core structure's amenability to chemical modification allows for the synthesis of derivatives with a range of biological effects, including potential applications in oncology and neurology.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to aid researchers in drug discovery and development.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activities of selected analogs. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and selectivity.
| Compound ID | Structure | Target/Assay | IC50 / Activity | Cell Line | Reference |
| Analog 1 | 1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol (Mabuterol) | β2-adrenergic receptor | Potent β2-mimetic activity | Guinea pig bronchial muscle | [2] |
| Analog 2 | 2-(4-acetoxyphenyl)-2-chloro-N-methylethylammonium-chloride (CpdA) | Glucocorticoid Receptor (GR) | IC50: 2.5 µM | - | [3] |
| Analog 3 | 4-(1-hydroxy-2-(piperidin-1-yl)ethyl)phenol (CpdA-03) | Glucocorticoid Receptor (GR) | IC50: 0.15 µM | - | [3] |
| Analog 4 | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Anticancer | - | A549 (Non-Small Cell Lung Cancer) | |
| Analog 5 | 1-[2-amino-4-methylthiazol-5-yl]-3-(aryl)propenone (Compound 9) | Cytotoxic | Growth Percentage: 48.19% | CCRF-CEM (Leukemia) | [4] |
| Analog 6 | 1-phenyl-2-(phenylamino) ethanone derivative (Compound 6p) | MCR-1 Inhibition | 25 µM (in combination with colistin) | BL21(DE3) expressing mcr-1 | [5][6] |
| Analog 7 | 1-phenyl-2-(phenylamino) ethanone derivative (Compound 6q) | MCR-1 Inhibition | 25 µM (in combination with colistin) | BL21(DE3) expressing mcr-1 | [5][6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of new screening experiments.
Kinase Inhibition Assays
Biochemical assays are fundamental in determining the potency and selectivity of potential kinase inhibitors.[7]
a) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay [8]
This is a common method for quantifying kinase activity.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[8]
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.[8]
-
Substrate Solution: Contains a biotinylated peptide substrate and ATP in kinase buffer.[8]
-
Test Compound: Prepare serial dilutions in DMSO, followed by a further dilution in kinase buffer.[8]
-
-
Assay Procedure :
-
Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.[8]
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.[8]
-
Incubate the reaction for 60 minutes at room temperature.[8]
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[8]
-
Incubate for 60 minutes at room temperature, protected from light.[8]
-
-
Data Acquisition :
-
Data Analysis :
b) ADP-Glo™ Kinase Assay [9]
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Protocol :
-
Dilute enzyme, substrate, ATP, and inhibitors in Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[9]
-
In a 384-well plate, add 1 µl of inhibitor (or 5% DMSO), 2 µl of enzyme, and 2 µl of substrate/ATP mix.[9]
-
Incubate at room temperature for 60 minutes.[9]
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[9]
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[9]
-
Record luminescence.[9]
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for assessing the effect of compounds on cell proliferation and health.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][11]
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10][11]
-
Procedure :
-
Seed cells in a 96-well plate and incubate for 24 hours.[10]
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).[10]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis :
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay [12]
This assay measures the release of LDH from damaged cells into the culture medium.
-
Procedure :
-
Prepare assay plates with cells in culture medium, including controls (no cells, no treatment, maximum LDH release).[12]
-
Add test compounds and incubate for the desired exposure period.[12]
-
Equilibrate the plates to room temperature.[12]
-
Add CytoTox-ONE™ Reagent to each well, mix, and incubate for 10 minutes.[12]
-
Optionally, add Stop Solution.[12]
-
Record fluorescence.[12]
-
Visualized Pathways and Workflows
Diagrams created using Graphviz illustrate key biological pathways and experimental workflows relevant to the screening of these compounds.
Caption: Simplified EGFR signaling pathway and the mechanism of a Tyrosine Kinase Inhibitor.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series | MDPI [mdpi.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Computational Studies of Aminophenyl Ethanone Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Density Functional Theory (DFT) computational studies on aminophenyl ethanone derivatives. It details the methodologies and presents key data to facilitate the understanding and prediction of the physicochemical properties and potential biological activities of these compounds.
Aminophenyl ethanone derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and electronic properties can be fine-tuned by various substituent groups. Density Functional Theory (DFT) has emerged as a powerful tool to predict and analyze the structure-property relationships of these molecules at the atomic level, guiding synthetic efforts and accelerating the discovery process.
This guide provides an objective comparison of key performance metrics derived from DFT calculations for a representative aminophenyl ethanone derivative, (E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and outlines the standard experimental protocols for such computational studies.
Comparative Analysis of Computational Data
The performance of aminophenyl ethanone derivatives can be evaluated through several key quantum chemical parameters. These parameters, calculated using DFT, provide insights into the molecule's stability, reactivity, and electronic properties.
Key Performance Metrics
| Parameter | Value for (E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Significance |
| HOMO Energy | -5.84 eV | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.21 eV | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 3.63 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[1] |
| Dipole Moment | 5.28 Debye | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | See Figure Below | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. |
Experimental Protocols: A DFT Computational Workflow
The following section details the standard methodologies employed in DFT computational studies of aminophenyl ethanone derivatives.
Geometry Optimization
The first step in any DFT study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Methodology : The molecular structure is optimized using a specific DFT functional and basis set. A popular and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] The optimization process continues until a minimum on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the vibrational analysis.
Electronic Properties Analysis
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's behavior.
-
Frontier Molecular Orbitals (HOMO and LUMO) : The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap. This is crucial for understanding the electronic transitions and reactivity of the molecule.[1]
-
Molecular Electrostatic Potential (MEP) : The MEP is calculated and mapped onto the electron density surface. This visualization helps in identifying the sites prone to electrophilic and nucleophilic attacks.
Spectroscopic Analysis
DFT can also predict the spectroscopic properties of the molecules, which can be compared with experimental data for validation.
-
Infrared (IR) Spectroscopy : Vibrational frequencies are calculated to predict the IR spectrum of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental results.
-
UV-Vis Spectroscopy : Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectra. This provides information about the wavelengths at which the molecule absorbs light.
Visualizing Computational Workflows and Concepts
Diagrams are essential for representing the logical flow of computational experiments and the relationships between different molecular properties.
Caption: A flowchart illustrating the typical workflow of a DFT computational study.
Caption: A diagram explaining the concept of HOMO, LUMO, and the energy gap.
References
Unveiling the Structure-Activity Relationship of Novel Aurora Kinase Inhibitors Derived from 1-(3-Amino-4-(methylamino)phenyl)ethanone
A comprehensive analysis of a series of potent and selective Aurora kinase inhibitors, originating from the versatile building block 1-(3-Amino-4-(methylamino)phenyl)ethanone, reveals critical structural determinants for their inhibitory activity and cellular efficacy. This guide provides a comparative overview of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of targeted cancer therapeutics.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression in a wide range of human cancers has established them as attractive targets for anticancer drug discovery. A notable advancement in this area has been the development of a novel class of inhibitors built upon a thienopyrimidine scaffold, for which this compound serves as a key synthetic precursor. The compound SNS-314 emerged from this series as a potent and selective pan-Aurora kinase inhibitor with significant in vivo anti-tumor activity.[1][2]
Comparative Analysis of Inhibitory Potency
The structure-activity relationship (SAR) studies of derivatives based on the this compound scaffold have elucidated key molecular features that govern their potency against Aurora kinases and their antiproliferative effects in cancer cell lines. The core structure was elaborated by coupling with a 4-chloro-5-(substituted)-thieno[2,3-d]pyrimidine, followed by the introduction of various urea moieties. The following table summarizes the inhibitory concentrations (IC50) for key analogs against Aurora A and Aurora B kinases, alongside their effects on HCT116 colon cancer cell proliferation.
| Compound ID | R Group (Substitution on Thieno[2,3-d]pyrimidine) | Urea Moiety | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| 1 | -H | 3-chlorophenyl | 25 | 110 | 120 |
| 2 | -CH3 | 3-chlorophenyl | 10 | 45 | 45 |
| 3 (SNS-314) | -CH2CH2OH | 3-chlorophenyl | 9 | 31 | 20 |
| 4 | -CH2CH2OH | phenyl | 40 | 150 | 180 |
| 5 | -CH2CH2OH | 3-fluorophenyl | 12 | 35 | 25 |
| 6 | -CH2CH2OH | 3-methylphenyl | 15 | 50 | 30 |
Data compiled from Oslob et al., 2008. The inhibitory activities were determined using biochemical assays, and cell proliferation was assessed using a standard MTT or similar assay.
Structure-Activity Relationship (SAR) Insights
The SAR analysis reveals several key trends:
-
Substitution at the 5-position of the thieno[2,3-d]pyrimidine ring: Small alkyl or hydroxyalkyl substituents at this position generally enhance potency. For instance, the introduction of a methyl group (Compound 2 ) or a hydroxyethyl group (Compound 3 ) significantly improves activity against both Aurora A and B compared to the unsubstituted analog (Compound 1 ).
-
The Urea Moiety: The nature of the substituent on the phenylurea moiety is critical for activity. A 3-chloro substitution (as seen in Compounds 1, 2, and 3 ) consistently provides high potency. Other substitutions, such as a phenyl (Compound 4 ), 3-fluoro (Compound 5 ), or 3-methyl (Compound 6 ) group, also yield active compounds, though the 3-chloro substitution appears optimal in this series.
These SAR findings can be visualized in the following logical relationship diagram:
Experimental Protocols
General Synthesis of Thienopyrimidine Urea Derivatives
The synthesis of the target compounds generally proceeds through a multi-step sequence starting from this compound.
Step 1: Synthesis of the Thienopyrimidine Core: this compound is reacted with a suitable malononitrile derivative in the presence of a base to construct the core thieno[2,3-d]pyrimidine ring system.
Step 2: Functionalization of the Thienopyrimidine Core: The hydroxyl group at the 4-position of the thienopyrimidine is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride. Subsequent reaction with an amine introduces the amino functionality at the C4 position.
Step 3: Urea Formation: The final derivatives are obtained by reacting the C4-amino thienopyrimidine intermediate with a substituted phenyl isocyanate in an appropriate solvent.
Biochemical Aurora Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora A and B kinases is determined using a luminescence-based kinase assay that quantifies the amount of ADP produced.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed in a cancer cell line, such as HCT116, using a standard colorimetric assay like the MTT assay.
Materials:
-
HCT116 human colon carcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective Aurora kinase inhibitors. The systematic exploration of substitutions on the thienopyrimidine core and the phenylurea moiety has provided clear structure-activity relationships, guiding the optimization of these compounds towards clinical candidates like SNS-314. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel inhibitors targeting the Aurora kinase family for cancer therapy.
References
performance comparison of different synthetic routes to 1-(3-Amino-4-(methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1-(3-Amino-4-(methylamino)phenyl)ethanone, a key intermediate in the pharmaceutical industry. The performance of each route is evaluated based on experimental data for reaction yield, purity, and overall efficiency. Detailed experimental protocols for each critical step are also provided to facilitate reproducibility.
At a Glance: Performance Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Chloro-3-nitroacetophenone | Route 2: From 1-(4-Amino-3-nitrophenyl)ethanone |
| Starting Material | 4-Chloro-3-nitroacetophenone | 1-(4-Amino-3-nitrophenyl)ethanone |
| Key Intermediates | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | N-(4-acetyl-2-nitrophenyl)-N-methylacetamide |
| Overall Yield | ~65-75% | ~55-65% |
| Purity of Final Product | High (typically >98%) | Good to High (may require further purification) |
| Number of Steps | 2 | 2 |
| Process Scalability | Favorable | Moderate |
| Key Advantages | High purity of the final product. | Utilizes a different commercially available starting material. |
| Key Disadvantages | Requires handling of methylamine. | The methylation step can be challenging to control for selectivity. |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Route 1: Synthesis from 4-Chloro-3-nitroacetophenone
This two-step route begins with the nucleophilic aromatic substitution of 4-chloro-3-nitroacetophenone with methylamine, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone
Experimental Protocol:
In a sealed reaction vessel, 4-chloro-3-nitroacetophenone (1.0 eq) is dissolved in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF). An excess of methylamine (typically a 40% aqueous solution, 2.0-3.0 eq) is added to the solution. The mixture is heated to a temperature between 80-100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation upon addition of water, followed by filtration. The collected solid is washed with water and dried to afford 1-(4-(methylamino)-3-nitrophenyl)ethanone.
-
Yield: Typically 85-95%.
-
Purity: Generally high after precipitation.
Step 2: Synthesis of this compound
Experimental Protocol:
The intermediate from the previous step, 1-(4-(methylamino)-3-nitrophenyl)ethanone (1.0 eq), is subjected to reduction. Two common methods are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired product.
-
Yield: Typically 80-90%.
-
Purity: High, often requiring minimal further purification.
-
-
Chemical Reduction with Tin(II) Chloride: The nitro compound is dissolved in a suitable solvent such as ethanol or concentrated hydrochloric acid. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) is added portion-wise. The reaction mixture is heated to 50-70 °C and stirred for several hours. After completion, the mixture is cooled and the pH is adjusted to be basic (pH 8-9) with a sodium hydroxide or sodium bicarbonate solution, leading to the precipitation of tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the final product.
-
Yield: Typically 75-85%.
-
Purity: Good, may require chromatographic purification to remove residual tin compounds.
-
Route 2: Synthesis from 1-(4-Amino-3-nitrophenyl)ethanone
This alternative two-step route involves the methylation of the amino group of 1-(4-amino-3-nitrophenyl)ethanone, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(4-acetyl-2-nitrophenyl)-N-methylacetamide
Experimental Protocol:
To a solution of 1-(4-amino-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) is added. The mixture is stirred for a short period, followed by the addition of a methylating agent, such as methyl iodide (1.1-1.5 eq). The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC or LC-MS. It is important to control the reaction conditions to favor mono-methylation. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product may require chromatographic purification to isolate the desired N-methylated compound from unreacted starting material and potentially di-methylated byproducts.
-
Yield: Variable, typically 60-75% for the desired mono-methylated product.
-
Purity: Requires careful control and purification to achieve high purity.
Step 2: Synthesis of this compound
Experimental Protocol:
The reduction of the nitro group in N-(4-acetyl-2-nitrophenyl)-N-methylacetamide is carried out using similar methods as described in Route 1, Step 2 (catalytic hydrogenation or chemical reduction with SnCl₂/HCl). The choice of the reduction method will depend on the scale of the reaction and the desired purity of the final product.
-
Yield: Similar to Route 1, typically 80-90% for catalytic hydrogenation and 75-85% for chemical reduction.
-
Purity: Dependent on the purity of the starting N-methylated intermediate.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, starting from 4-chloro-3-nitroacetophenone, generally provides a higher overall yield and a purer final product with a more straightforward workup for the first step. Route 2 offers an alternative starting material but may require more careful optimization and purification in the methylation step to achieve high selectivity and purity. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities available.
A Comparative Guide to Analytical Methods for Purity Assessment of 1-(3-Amino-4-(methylamino)phenyl)ethanone
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 1-(3-Amino-4-(methylamino)phenyl)ethanone is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. While High-Performance Liquid Chromatography (HPLC) is a widely adopted standard for its precision and sensitivity, orthogonal methods are crucial for a comprehensive impurity profile.[1]
This document outlines detailed experimental protocols, presents comparative performance data based on established analytical practices for similar aromatic amine compounds, and illustrates a typical method validation workflow.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique is often a balance between specificity, sensitivity, and the nature of the potential impurities. The following table summarizes the typical performance characteristics for HPLC, GC-MS, and qNMR in the context of small molecule pharmaceutical analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Specificity | High (dependent on column and detector) | Very High (separation and mass fragmentation) | Very High (structure-specific) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Primary Application | Assay and impurity quantification | Volatile impurities and residual solvents | Absolute purity determination without a specific reference standard |
Experimental Protocols
The following protocols are representative methodologies for the purity assessment of this compound and are based on established practices for similar small molecules.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its versatility in handling non-volatile and thermally unstable compounds.[1] A validated reversed-phase HPLC method is ideal for separating the main component from its non-volatile organic impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for the detection and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process. Aromatic amines can be analyzed by GC, sometimes requiring derivatization to improve volatility and peak shape.[2]
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Headspace autosampler for residual solvent analysis.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol).
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard, without needing a reference standard of the analyte itself.[3][4] This makes it a powerful tool for characterizing new chemical entities.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard (e.g., Maleic acid). The solvent must fully dissolve both the sample and the internal standard, and its signals should not overlap with key signals from either.[3]
-
Pulse Program: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
The following diagram illustrates a standard workflow for the validation of an analytical method, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Caption: Workflow for analytical method validation as per ICH guidelines.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to 1-(Aminophenyl)-2-aminoethanone Derivatives: Assessing Therapeutic Potential in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1-(aminophenyl)-2-aminoethanone derivatives, focusing on their utility as central nervous system (CNS) stimulants and antidepressants. Through an examination of available preclinical data, this document contrasts the performance of a representative compound, 1-(4-aminophenyl)-2-isopropylaminoethanone dihydrochloride (CRL 41 121), with established therapeutic alternatives such as the antidepressant fluoxetine and the CNS stimulant methylphenidate.
Executive Summary
1-(Aminophenyl)-2-aminoethanone derivatives have emerged as a class of compounds with potential therapeutic value in the management of CNS disorders. Preclinical evidence suggests that these molecules act as norepinephrine-dopamine reuptake inhibitors, a mechanism of action shared with certain established antidepressants and stimulants. The lead compound, CRL 41 121, has demonstrated significant CNS stimulant effects in animal models. This guide will delve into the available experimental data, compare it against current therapeutic options, and outline the underlying proposed mechanism of action.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
The primary mechanism of action for 1-(aminophenyl)-2-aminoethanone derivatives is believed to be the inhibition of norepinephrine (NE) and dopamine (DA) reuptake in the synaptic cleft.[1][2] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), these compounds increase the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1][2][3][4] This dual action is hypothesized to underlie both the antidepressant and CNS stimulant effects observed with these derivatives. The neuropsychopharmacological profile of CRL 41 121 has been reported to be similar to that of nomifensine, a known norepinephrine-dopamine reuptake inhibitor.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action for 1-(aminophenyl)-2-aminoethanone derivatives.
Comparative Performance Data
To objectively assess the therapeutic potential of 1-(aminophenyl)-2-aminoethanone derivatives, the following tables present quantitative data from preclinical studies. Data for the derivative CRL 41 121 is compared with the selective serotonin reuptake inhibitor (SSRI) antidepressant fluoxetine and the norepinephrine-dopamine reuptake inhibitor stimulant methylphenidate.
CNS Stimulant Activity: Locomotor/Motor Activity
An increase in spontaneous locomotor activity in rodents is a standard preclinical indicator of CNS stimulant properties.
Table 1: Effect on Spontaneous Motor Activity in Mice
| Compound | Dose (mg/kg) | Route of Administration | % Increase in Motor Activity (vs. Control) | Animal Model |
| CRL 41 121 | 4 | Oral | Substantial Increase | Male Mice |
| 8 | Oral | Great and Statistically Significant Increase | Male Mice | |
| 128 | Oral | Very Substantial Hypermotility | Male Mice | |
| Methylphenidate | 2.5 | Intraperitoneal | Significant Increase | Male Rats |
| 5.0 | Intraperitoneal | Significant Increase | Male Rats |
Data for CRL 41 121 is qualitative as presented in the source. Data for methylphenidate is derived from studies showing significant increases in locomotor activity at these doses.
Antidepressant-like Activity: Forced Swim Test
The forced swim test is a widely used preclinical model to assess antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect. While the patent for CRL 41 121 claims antidepressant effects, specific data from the forced swim test for this compound is not publicly available. The table below presents data for the established antidepressant fluoxetine.
Table 2: Effect on Immobility Time in the Forced Swim Test in Mice
| Compound | Dose (mg/kg) | Route of Administration | % Decrease in Immobility Time (vs. Control) | Animal Model |
| Fluoxetine | 10 | Intraperitoneal | ~25% | Male CD-1 Mice |
| 20 | Intraperitoneal | ~40% | Male CD-1 Mice | |
| CRL 41 121 | N/A | N/A | Data not available | N/A |
Data for fluoxetine is approximated from graphical representations in published studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key experiments cited in this guide.
Spontaneous Motor Activity Assessment (for CNS Stimulant Effects)
This test evaluates the effect of a compound on the spontaneous locomotor activity of rodents.
Protocol Summary:
-
Animals: Male mice are used for the assessment.
-
Apparatus: An actimeter, which is a cage equipped with infrared beams to automatically record animal movement.
-
Procedure:
-
Mice are habituated to the testing room.
-
The test compound (e.g., CRL 41 121) or vehicle is administered orally.
-
Thirty minutes post-administration, each mouse is placed individually into the actimeter.
-
Motor activity is recorded for a duration of 30 minutes.
-
-
Data Analysis: The total number of beam breaks or distance traveled is quantified and compared between the treated and control groups.
Caption: Workflow for assessing CNS stimulant effects via motor activity.
Forced Swim Test (for Antidepressant-like Effects)
This test is a behavioral despair model used to screen for antidepressant activity.
Protocol Summary:
-
Animals: Male mice are typically used.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Procedure:
-
Mice are habituated to the testing room.
-
The test compound (e.g., fluoxetine) or vehicle is administered via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), each mouse is gently placed into the water-filled cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test is scored. A significant reduction in immobility time in the treated group compared to the control group suggests an antidepressant-like effect.[5][6]
Caption: Workflow for assessing antidepressant-like effects in the forced swim test.
Conclusion and Future Directions
The available preclinical data suggests that 1-(aminophenyl)-2-aminoethanone derivatives, exemplified by CRL 41 121, hold promise as CNS stimulants with a potential application as antidepressants. Their mechanism as norepinephrine-dopamine reuptake inhibitors positions them as an interesting class of compounds for further investigation.
However, a comprehensive assessment of their therapeutic potential is currently limited by the lack of publicly available, detailed quantitative data, particularly concerning their antidepressant-like effects in standardized models. To advance the development of these derivatives, future research should focus on:
-
Quantitative Antidepressant Screening: Conducting studies such as the forced swim test and tail suspension test to quantify the antidepressant-like effects of these derivatives and establish a dose-response relationship.
-
Direct Comparative Studies: Performing head-to-head preclinical trials comparing the efficacy and side-effect profiles of these derivatives with current first-line antidepressants (e.g., SSRIs, SNRIs) and stimulants (e.g., methylphenidate, amphetamines).
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions with dopamine and norepinephrine transporters and investigating downstream signaling pathways to better understand their mechanism of action and potential for off-target effects.
By addressing these key areas, the scientific and medical communities can gain a clearer understanding of the therapeutic potential of 1-(aminophenyl)-2-aminoethanone derivatives and their prospective role in the treatment of CNS disorders.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Safety Operating Guide
Proper Disposal Procedures for 1-(3-Amino-4-(methylamino)phenyl)ethanone
This document provides essential safety and logistical information for the proper disposal of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a chemical compound containing both aromatic amine and ketone functionalities. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this substance.
Immediate Safety and Hazard Information
Given its chemical structure as an aromatic amine, this compound is presumed to share hazards with similar compounds. These hazards include being harmful if swallowed, and causing skin and eye irritation[1]. All handling and disposal operations should be conducted under the assumption that this compound is hazardous.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[2].
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap[1][3]. If skin irritation occurs, seek medical advice[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[1][3][4].
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[1][3].
Personal Protective Equipment (PPE)
When handling this compound and its waste, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield[5]. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing[6][5]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator[4]. |
Waste Handling and Storage
Proper segregation, containment, and labeling of chemical waste are critical to ensure safety and compliance.
Procedure for Waste Handling:
-
Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong acids or oxidizing agents, to prevent hazardous reactions[1][7]. It should be collected as a non-halogenated organic waste[8].
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container[7][9]. The original container is often the best choice for storing the waste[9]. The container must be kept tightly closed when not in use[3][4][7].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant)[7][10].
-
Storage: Store the waste container in a cool, well-ventilated area, away from heat or sources of ignition[3][4]. Ensure the storage area has secondary containment to manage potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep or scoop the material into a suitable disposal container[4]. For liquid spills, absorb with an inert material like sand or vermiculite and place it in a sealed container for disposal[6].
-
Decontaminate: Clean the spill area thoroughly with soap and water[3].
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Disposal Methodology
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][9][11].
Step-by-Step Disposal Plan:
-
Waste Accumulation: Collect waste in a properly labeled and sealed container as described in the "Waste Handling and Storage" section.
-
Contact Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor[6][7].
-
Documentation: Maintain records of the waste generated, including the chemical name, quantity, and date of disposal, as required by local and national regulations[7].
-
Final Disposal Method: The licensed disposal company will typically use high-temperature incineration with afterburners and scrubbers to destroy the chemical in an environmentally sound manner[6][10][12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. vumc.org [vumc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guidance for Handling 1-(3-Amino-4-(methylamino)phenyl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Amino-4-(methylamino)phenyl)ethanone was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other aminophenyl ethanone derivatives, and general best practices for handling chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered or crystalline form of the chemical presents a risk of aerosolization. Therefore, a cautious approach to handling is warranted.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2][3] |
| Skin and Body Protection | A lab coat should be worn at all times.[1] For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[2][4] |
| Respiratory Protection | If the handling process (e.g., weighing, transferring) is likely to generate dust or aerosols, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure. If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[1] Consult with your institution's EHS for respirator selection and fit-testing. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent inhalation of dust.[5][6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
-
Weighing and Transfer: When weighing the compound, use a tared weigh boat. Handle the container with care to avoid generating dust. Slowly transfer the weighed solid into the reaction vessel.
-
Dissolving: Add the desired solvent to dissolve the compound within the fume hood.
-
Cleanup: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of all contaminated waste as described in the disposal plan. Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.
Waste Streams:
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.[1]
-
Unused Chemical: Dispose of unused or unwanted this compound through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Solutions: Solutions containing the chemical should be collected in a labeled, sealed, and appropriate hazardous waste container for liquid chemical waste.
The following flowchart outlines the general procedure for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
